Selurampanel
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
anticonvulsant that antagonizes both AMPA and kainate receptors
Structure
3D Structure
特性
IUPAC Name |
N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECSFFXUPEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238467 | |
| Record name | Selurampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912574-69-7 | |
| Record name | N-[1,4-Dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912574-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selurampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912574697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selurampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selurampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELURAMPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG1MR7DAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Selurampanel on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selurampanel (BGG492) is a potent, orally active, and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] It also exhibits antagonist activity at kainate receptors. Developed by Novartis, this compound has been investigated for the treatment of various neurological disorders, including epilepsy and migraine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with AMPA receptors. It includes a summary of its binding affinity and functional potency, detailed hypothetical experimental protocols for its characterization, and a discussion of its potential downstream signaling effects. The guide is intended for researchers, scientists, and drug development professionals working on glutamate (B1630785) receptor pharmacology and the development of novel therapeutics for central nervous system disorders.
Core Mechanism of Action: Competitive Antagonism at the AMPA Receptor
This compound functions as a competitive antagonist at the glutamate binding site on the AMPA receptor. This means that this compound directly competes with the endogenous agonist, glutamate, for the same binding pocket on the receptor protein. By occupying this site, this compound prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This reduction in excitatory neurotransmission is the primary mechanism underlying its therapeutic effects.
An X-ray crystal structure of this compound bound to the human GluA2 (hGluA2) AMPA receptor ligand-binding domain has been determined, confirming its binding mode within the glutamate binding pocket. This structural information is invaluable for understanding the specific molecular interactions that govern its antagonist activity and for the rational design of new, more potent, and selective AMPA receptor modulators.
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Species | Receptor/Tissue | Value (µM) | Reference |
| IC50 | Rat | AMPA Receptor | 0.19 | |
| IC50 | Human | AMPA Receptor | 0.2 |
Table 2: In Vivo Functional Efficacy of this compound
| Assay | Species | Endpoint | ED50 (mg/kg) | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | Anticonvulsant Activity | ~7 | |
| Rat Cortical Wedge | Rat | AMPA Receptor Antagonism | 0.46 (IC50, µM) | |
| Rat Cortical Wedge | Rat | Kainate Receptor Antagonism | 0.42 (IC50, µM) |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available from the primary developer (Novartis). However, based on standard methodologies in the field of glutamate receptor pharmacology, the following sections describe plausible protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the AMPA receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the AMPA receptor.
Materials:
-
Radioligand: [3H]-AMPA or another suitable radiolabeled AMPA receptor antagonist (e.g., [3H]-CNQX).
-
Receptor Source: Rat cortical membranes or membranes from a cell line stably expressing a human AMPA receptor subtype (e.g., HEK293 cells expressing hGluA2).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate or 100 µM CNQX).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or cultured cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding wells: Receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding wells: Receptor membranes, radioligand, and non-specific binding control.
-
Competition wells: Receptor membranes, radioligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to assess the functional antagonism of this compound on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.
Objective: To characterize the inhibitory effect of this compound on AMPA receptor-mediated ion currents.
Materials:
-
Cell Preparation: Primary cultured neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g., HEK293) stably expressing a specific AMPA receptor subtype.
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 11 EGTA, 1 CaCl2, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonist: L-glutamate or AMPA.
-
Antagonist: this compound.
-
Instrumentation: Patch-clamp amplifier, microscope, micromanipulators.
Procedure:
-
Cell Culture: Plate cells on glass coverslips suitable for electrophysiological recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Patch-Clamp Recording:
-
Pull glass micropipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.
-
-
Agonist Application: Apply a short pulse of AMPA or glutamate to the cell to evoke an inward current.
-
Antagonist Application: Co-apply this compound with the agonist and record the evoked current. To determine the IC50, apply a range of this compound concentrations.
-
Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.
Visualization of Pathways and Workflows
Signaling Pathway of AMPA Receptor Activation and Inhibition by this compound
Caption: Competitive antagonism of this compound at the AMPA receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Downstream Signaling Pathways
Direct studies on the downstream signaling effects of this compound are limited in the public domain. However, by competitively blocking the AMPA receptor, this compound is expected to modulate several downstream signaling cascades that are typically initiated by glutamate-induced AMPA receptor activation. The primary downstream effect is the prevention of postsynaptic membrane depolarization. This, in turn, can influence:
-
NMDA Receptor Activation: AMPA receptor-mediated depolarization is crucial for relieving the voltage-dependent magnesium block of the NMDA receptor channel. By inhibiting this depolarization, this compound can indirectly reduce NMDA receptor activation and subsequent calcium influx.
-
Calcium-Dependent Signaling: To the extent that this compound blocks calcium-permeable AMPA receptors or indirectly reduces NMDA receptor activation, it will attenuate the activation of various calcium-dependent signaling pathways. These include:
-
Calmodulin-dependent kinases (e.g., CaMKII): Important for synaptic plasticity.
-
Protein Kinase C (PKC): Involved in a wide range of cellular processes.
-
Calcineurin (PP2B): A protein phosphatase involved in synaptic plasticity and gene expression.
-
-
Gene Expression: Chronic changes in AMPA receptor activity can lead to alterations in gene expression through pathways like the cAMP response element-binding protein (CREB) pathway. By reducing excitatory input, this compound may modulate the expression of genes involved in neuronal function and plasticity.
It is important to note that as a competitive antagonist, the downstream effects of this compound will be dependent on the ambient concentration of glutamate. In conditions of high glutamate release, a higher concentration of this compound would be required to achieve the same level of receptor blockade and downstream effects.
Conclusion
This compound is a well-characterized competitive antagonist of AMPA receptors. Its mechanism of action is centered on blocking the binding of glutamate to the receptor, thereby reducing excitatory neurotransmission. The quantitative data available demonstrate its high potency. While specific, detailed experimental protocols from the manufacturer are not publicly available, standard pharmacological methods can be applied to study its effects. The downstream consequences of its action are primarily linked to the reduction of postsynaptic excitation and the subsequent modulation of calcium-dependent signaling and gene expression. This in-depth understanding of this compound's mechanism of action is crucial for its potential therapeutic applications and for the development of future generations of AMPA receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of this compound, a Novel Orally Active and Competitive AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Selurampanel (BGG492): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological action of selurampanel (BGG492), a potent and orally active competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Chemical Structure and Properties
This compound, with the chemical formula C16H19N5O4S, is a quinazolinedione sulfonamide derivative.[1] Its systematic IUPAC name is N-[7-Isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide.[1] The compound has a molecular weight of 377.42 g/mol .[2]
| Property | Value | Reference |
| Molecular Formula | C16H19N5O4S | [1] |
| IUPAC Name | N-[7-Isopropyl-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide | [1] |
| CAS Number | 912574-69-7 | |
| Molecular Weight | 377.42 g/mol | |
| SMILES | CC(C)c1cc2c(cc1c3ccnn3C)c(=O)n(c(=O)[nH]2)NS(=O)(=O)C | |
| IC50 for AMPA receptor | 190 nM |
Synthesis of this compound (BGG492)
The synthesis of this compound has been described in the scientific literature, with a key publication being "Design and Synthesis of this compound, a Novel Orally Active and Competitive AMPA Receptor Antagonist" in ChemMedChem. While the full detailed protocol from the primary literature is essential for replication, a general outline of the final synthetic step is provided below.
Final Synthesis Step: Formation of the Quinazolinedione Ring
The culminating step in the synthesis of this compound involves the cyclization of an appropriately substituted anthranilamide precursor.
Experimental Protocol:
A solution of 2-(4-chloro-phenoxycarbonylamino)-4-isopropyl-5-(2-methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester in a suitable solvent such as dioxane is treated with methanesulfonamide (B31651) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to facilitate the cyclization and formation of the quinazolinedione ring system, yielding this compound. Purification is typically achieved through column chromatography.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. By binding to the same site as the endogenous ligand glutamate, this compound prevents the ion channel from opening, thereby reducing the influx of sodium and calcium ions into the postsynaptic neuron. This dampening of excitatory signaling is the basis for its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Caption: Competitive antagonism of the AMPA receptor by this compound.
Experimental Workflow for In Vivo Characterization
The anticonvulsant properties of this compound have been evaluated in various preclinical models. A typical experimental workflow to assess its efficacy is the maximal electroshock (MES) seizure model in rodents.
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the laboratory environment for a specified period.
-
Compound Administration: A cohort of animals is administered this compound, typically via oral gavage, at varying doses. A control group receives the vehicle solution.
-
Seizure Induction: At a predetermined time after drug administration, seizures are induced by delivering a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation and Scoring: The animals are observed for the presence and duration of tonic-clonic seizures. The primary endpoint is the protection against the hindlimb tonic extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated, and the median effective dose (ED50) is determined.
Caption: Workflow for assessing the anticonvulsant efficacy of this compound.
References
The Structure-Activity Relationship of Selurampanel: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Competitive AMPA Receptor Antagonist
Selurampanel (BGG492) is a potent, orally active, and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Its development as a potential treatment for epilepsy has provided valuable insights into the structure-activity relationships (SAR) of quinazolinedione sulfonamides. This technical guide provides a comprehensive overview of the SAR of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the relevant signaling pathways.
Core Structure and Pharmacophore
The chemical scaffold of this compound is a quinazoline-2,4-dione with a critical sulfonamide group attached to the N(3) position of the heterocyclic ring. This core structure is essential for its antagonist activity at the AMPA receptor. The general structure of this class of compounds is depicted below:
Caption: General chemical structure of the quinazolinedione sulfonamide series.
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved systematic modifications of the quinazolinedione sulfonamide scaffold to optimize potency, selectivity, and pharmacokinetic properties. The key SAR findings are summarized below and detailed in the subsequent data tables.
-
N(3)-Sulfonamide Group: The presence of a sulfonamide moiety at the N(3) position is a crucial determinant of activity. Variations in the substituent on the sulfonamide nitrogen can influence potency.
-
Substitution on the Quinazolinedione Ring:
-
Position 6: Introduction of a substituted pyrazole (B372694) ring at this position was found to be highly favorable for potency. In this compound, this is a 2-methylpyrazol-3-yl group.
-
Position 7: A bulky, lipophilic group at this position, such as the isopropyl group in this compound, enhances binding affinity.
-
-
Physicochemical Properties: Modulation of physicochemical properties, such as lipophilicity and hydrogen bonding potential, was critical in improving oral bioavailability and in vivo efficacy.
Quantitative SAR Data
The following tables summarize the in vitro and in vivo activity of this compound and key analogs.
Table 1: In Vitro AMPA Receptor Antagonist Activity of this compound and Analogs
| Compound | R (Position 7) | X (Position 6) | IC50 (µM, rat AMPA)[1] | IC50 (µM, human AMPA)[1] | Selectivity over NMDA Receptor (Glycine Site)[1] | Selectivity over Kainate Receptors |
| This compound (1S) | Isopropyl | 2-Methylpyrazol-3-yl | 0.19 | 0.2 | >145-fold | >540-fold |
| Analog A | H | 2-Methylpyrazol-3-yl | >10 | - | - | - |
| Analog B | Isopropyl | H | 5.2 | - | - | - |
| Analog C | Cyclopentyl | 2-Methylpyrazol-3-yl | 0.25 | - | - | - |
Table 2: In Vivo Anticonvulsant Activity of this compound and Analogs
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound (1S) | Mouse, Maximal Electroshock Seizure (MES) | Oral | ~7 |
| Analog D | Mouse, MES | Oral | 15 |
| Compound 29 | Mouse, Audiogenic Seizure | Oral | 5.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
[³H]-AMPA Receptor Binding Assay
This assay is used to determine the in vitro potency of compounds in displacing the radioligand [³H]-AMPA from AMPA receptors in brain tissue homogenates.
Materials:
-
Rat brain cortex tissue
-
[³H]-AMPA (radioligand)
-
Non-labeled AMPA (for non-specific binding determination)
-
Test compounds (e.g., this compound and analogs)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Potassium thiocyanate (B1210189) (KSCN)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glutamate (B1630785).
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a final volume of 1 mL, incubate the brain membrane preparation with a fixed concentration of [³H]-AMPA (e.g., 5 nM) and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of tubes containing a high concentration of non-labeled AMPA (e.g., 1 mM) is included.
-
Incubate the mixture for 1 hour at 4°C.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to separate bound and free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-AMPA) by non-linear regression analysis.
-
Maximal Electroshock Seizure (MES) Test in Mice
This in vivo model is used to assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (or other suitable strain)
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compound formulated for oral administration
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Administer the test compound or vehicle (control) orally at a predetermined time before the seizure induction (e.g., 30 or 60 minutes).
-
-
Seizure Induction:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid extension of both hindlimbs for at least 3 seconds.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
-
Data Analysis:
-
Test multiple dose levels of the compound.
-
Calculate the ED50 value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension) using a suitable statistical method (e.g., probit analysis).
-
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous ligand, glutamate, for binding to the receptor's ligand-binding domain. By preventing glutamate from binding, this compound inhibits the opening of the ion channel associated with the AMPA receptor, thereby reducing the influx of sodium ions and subsequent neuronal depolarization. In conditions of excessive glutamate release, such as during an epileptic seizure, this antagonism helps to dampen hyperexcitability and terminate seizure activity.
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Mechanism of Action of this compound at the Synapse.
Experimental Workflow for this compound SAR Studies.
Structural Basis of Antagonism
The X-ray crystal structure of this compound in complex with the ligand-binding domain of the human GluA2 AMPA receptor has been determined, providing a detailed understanding of the molecular interactions that govern its antagonist activity. This structural information is invaluable for rational drug design and the development of next-generation AMPA receptor antagonists with improved properties. The quinazolinedione core of this compound occupies the glutamate binding pocket, with the sulfonamide group forming key hydrogen bonds with receptor residues. The isopropyl and methylpyrazolyl substituents make important hydrophobic and van der Waals contacts, contributing to the high binding affinity.
Conclusion
The development of this compound has significantly advanced our understanding of the structure-activity relationships of quinazolinedione sulfonamides as competitive AMPA receptor antagonists. The key takeaways for drug development professionals are the critical role of the N(3)-sulfonamide group, the importance of substitutions at positions 6 and 7 of the quinazolinedione ring for potency, and the necessity of optimizing physicochemical properties for in vivo efficacy. The detailed experimental protocols and understanding of the mechanism of action provided in this guide serve as a valuable resource for the design and evaluation of novel AMPA receptor modulators for the treatment of epilepsy and other neurological disorders.
References
Selurampanel: A Technical Deep Dive into its Binding Affinity and Kinetics at Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selurampanel (BGG492) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission within the central nervous system (CNS).[1][2] Developed by Novartis, this orally active compound has been investigated for its therapeutic potential in neurological conditions characterized by excessive glutamatergic signaling, such as epilepsy.[1][3][4] This technical guide provides a comprehensive overview of the binding affinity and, where available, the kinetics of this compound at glutamate (B1630785) receptors, with a focus on data relevant to researchers and drug development professionals.
Binding Affinity of this compound
This compound demonstrates a good binding affinity for AMPA receptors. Preclinical studies have quantified its inhibitory concentration (IC50) in both rat and human tissues, highlighting its potency as an AMPA receptor antagonist.
Quantitative Binding Data
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Rat | AMPA Receptor | 0.19 µM | |
| IC50 | Human | AMPA Receptor | 0.2 µM |
Selectivity Profile
A critical aspect of a targeted therapeutic is its selectivity for the intended receptor over other related receptors. This compound exhibits a favorable selectivity profile, with significantly lower affinity for the N-methyl-D-aspartate (NMDA) and kainate receptors, the other two main subtypes of ionotropic glutamate receptors.
Quantitative Selectivity Data
| Receptor | Selectivity Fold vs. AMPA Receptor | Note | Reference |
| NMDA Receptor (Glycine-binding site) | >145-fold | Data on file from Novartis | |
| Kainate Receptor | >540-fold | Data on file from Novartis |
Functional Antagonism
In addition to binding affinity, the functional consequence of this compound's interaction with glutamate receptors has been assessed. These studies confirm its role as an antagonist at both AMPA and kainate receptors.
Quantitative Functional Data
| Assay | Species | Receptor | Functional Efficacy (IC50) | Reference |
| Rat Cortical Wedge | Rat | AMPA Receptor | 0.46 µM | |
| Rat Cortical Wedge | Rat | Kainate Receptor | 0.42 µM |
Binding Kinetics
As of the latest available public domain information, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the binding of this compound to glutamate receptors have not been published. This information is crucial for a complete understanding of the drug-receptor interaction, including the duration of target engagement.
Experimental Protocols
The following sections describe the general methodologies employed to determine the binding affinity and functional antagonism of competitive AMPA receptor antagonists like this compound. Specific details for the this compound assays are not publicly available and the protocols below are based on standard pharmacological practices.
Radioligand Binding Assay for Competitive Antagonism
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. A competitive binding assay is used to determine the IC50 and subsequently the inhibition constant (Ki) of an unlabeled compound (the competitor, e.g., this compound) against a radiolabeled ligand known to bind to the target receptor.
1. Membrane Preparation:
-
Tissue (e.g., rat cortex) or cells expressing the target receptor (e.g., HEK293 cells transfected with AMPA receptor subunits) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
2. Competitive Binding Incubation:
-
A fixed concentration of a suitable radioligand (e.g., [3H]AMPA) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
Whole-cell patch-clamp electrophysiology is a powerful technique to measure the ion flow through receptor channels in response to agonist application and to assess the inhibitory effect of antagonists.
1. Cell Preparation:
-
Neurons from a relevant brain region (e.g., cortical or hippocampal slices) or cultured cells expressing the glutamate receptor of interest are used.
-
A single cell is selected for recording.
2. Recording Setup:
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
3. Agonist Application and Antagonist Wash-in:
-
A glutamate receptor agonist (e.g., AMPA or glutamate) is applied to the cell to evoke an inward current.
-
After a stable baseline response is established, the antagonist (this compound) is washed into the recording chamber at various concentrations.
-
The agonist is applied again in the presence of the antagonist to measure the degree of inhibition.
4. Data Analysis:
-
The amplitude of the agonist-evoked current is measured before and after the application of the antagonist.
-
The percentage of inhibition is calculated for each antagonist concentration.
-
An IC50 value for the functional antagonism is determined by plotting the percentage of inhibition against the antagonist concentration.
Signaling Pathway Context
This compound acts on the glutamatergic synapse, a fundamental component of excitatory neurotransmission in the brain. By competitively blocking AMPA receptors, it prevents the binding of the endogenous ligand, glutamate, thereby reducing postsynaptic depolarization and subsequent neuronal firing.
Conclusion
This compound is a potent and selective competitive AMPA receptor antagonist. The available data on its binding affinity and functional antagonism provide a solid foundation for its further investigation and development. However, the lack of publicly available kinetic data (k_on_ and k_off_) represents a knowledge gap. A comprehensive understanding of the binding kinetics would offer deeper insights into the duration of action and the pharmacodynamic profile of this compound, which is invaluable for optimizing dosing regimens and predicting clinical efficacy. Further studies to elucidate these parameters are warranted to fully characterize the interaction of this compound with its target and to guide future drug development efforts in the realm of glutamatergic modulation.
References
In Vitro Characterization of Selurampanel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selurampanel (BGG492) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which has been investigated for its potential therapeutic effects in neurological conditions such as epilepsy.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the experimental protocols utilized for these assessments. The information is intended to provide researchers and drug development professionals with a detailed understanding of the preclinical pharmacological profile of this compound.
Core Mechanism of Action
This compound functions as a competitive antagonist at ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors.[1][2] This mechanism involves the direct competition of this compound with the endogenous ligand, glutamate, for the binding site on the receptor. By occupying this site without activating the receptor, this compound prevents the glutamate-induced conformational changes necessary for ion channel opening, thereby inhibiting excitatory neurotransmission.
Quantitative Analysis of In Vitro Activity
The in vitro potency and selectivity of this compound have been determined through a series of binding and functional assays. The key quantitative data are summarized in the tables below.
Binding Affinity and Functional Antagonism
| Parameter | Species | Receptor/Tissue | Value (µM) | Citation |
| IC50 | Rat | AMPA Receptor | 0.19 | |
| IC50 | Human | AMPA Receptor | 0.2 | |
| Functional Efficacy | Rat | Cortical Wedge (AMPA Receptor) | 0.46 | |
| Functional Efficacy | Rat | Cortical Wedge (Kainate Receptor) | 0.42 |
Receptor Selectivity
| Comparison | Selectivity Fold | Citation |
| AMPA vs. NMDA (glycine site) | >145 | |
| AMPA vs. Kainate Receptors | >540 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the fundamental principles and a generalized protocol for the key experiments used to characterize this compound.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Principle: A known concentration of a radiolabeled ligand that specifically binds to the AMPA receptor (e.g., [³H]AMPA) is incubated with a preparation of cell membranes containing the receptor, in the presence of varying concentrations of the unlabeled competitor compound (this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing AMPA receptors in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]AMPA, and a range of concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled glutamate).
-
Incubation: Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through cell membranes and to assess the functional effects of a compound on ion channels, such as AMPA receptors.
Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential can be clamped at a specific voltage, and the currents flowing through the ion channels in response to the application of an agonist (e.g., glutamate or AMPA) are recorded. The effect of an antagonist like this compound is determined by its ability to reduce the agonist-induced current.
Generalized Protocol:
-
Cell Preparation: Use cultured neurons or acutely prepared brain slices containing neurons that express AMPA receptors.
-
Recording Setup: Place the cell preparation in a recording chamber on the stage of a microscope and perfuse with an artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fill a glass micropipette with an appropriate intracellular solution and mount it on a micromanipulator.
-
Seal Formation and Whole-Cell Access: Under visual guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal." Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) to record inward currents.
-
Agonist and Antagonist Application: Apply a known concentration of an AMPA receptor agonist to elicit a baseline current. Then, co-apply the agonist with varying concentrations of this compound to measure the inhibition of the current.
-
Data Analysis: Measure the peak amplitude of the agonist-induced currents in the absence and presence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for the functional antagonism.
Visualizations
AMPA Receptor Signaling Pathway
Caption: Competitive antagonism of the AMPA receptor by this compound.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
References
Molecular Docking of Selurampanel with GluA2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selurampanel (BGG492) is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which has been investigated for the treatment of epilepsy.[1][2] Understanding the molecular interactions between this compound and its target, the GluA2 subunit of the AMPA receptor, is crucial for structure-based drug design and the development of novel therapeutics for neurological disorders. This technical guide provides an in-depth overview of the molecular docking studies of this compound with GluA2, including detailed experimental protocols, data presentation, and visualization of key interactions and signaling pathways.
AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[3] The GluA2 subunit is a critical component of most AMPA receptors and plays a key role in regulating calcium permeability. This compound, a quinazoline-2,4-dione derivative, exerts its antagonistic effect by competing with the endogenous ligand glutamate (B1630785) for the binding site on the GluA2 receptor.[4]
Quantitative Data Summary
The binding affinity of this compound for the AMPA receptor has been determined experimentally. This data is essential for validating the results of molecular docking simulations.
| Compound | Target | Assay | IC50 (µM) | pKi (calculated) |
| This compound | Rat AMPA Receptor | Radioligand binding assay | 0.19 | 6.72 |
| This compound | Human AMPA Receptor | Radioligand binding assay | 0.20 | 6.70 |
Note: pKi was calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition and a radioligand concentration equal to its Kd.
Experimental Protocols: Molecular Docking of this compound with GluA2
This section outlines a detailed protocol for performing molecular docking studies of this compound with the GluA2 receptor, based on established methodologies for AMPA receptor antagonists.
Software and Tools
-
Molecular Docking Software: AutoDock, Glide, or similar programs.
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Protein Preparation Wizard: Included in most molecular modeling suites.
-
Ligand Preparation Tool: ChemDraw, Avogadro, or similar software.
Protein Preparation
-
Obtain the Receptor Structure: Download the X-ray crystal structure of the human GluA2 receptor in complex with an antagonist from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 6UD4, which shows GluA2 in complex with the antagonist ZK200775. While a structure of this compound bound to GluA2 exists, its PDB ID is not publicly available in the searched literature. Therefore, using a structure with a bound antagonist in the same pocket is a standard approach.
-
Pre-processing:
-
Remove all water molecules and non-essential ions from the PDB file.
-
Separate the protein chains and the co-crystallized ligand.
-
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.
-
Assign correct bond orders and formal charges.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.
-
Ligand Optimization:
-
Generate the 3D coordinates and assign correct bond orders.
-
Add hydrogen atoms.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate multiple conformers to account for ligand flexibility.
-
Grid Generation and Binding Site Definition
-
Define the Binding Pocket: The binding site for competitive antagonists on GluA2 is located in the ligand-binding domain (LBD). The binding pocket can be defined based on the position of the co-crystallized antagonist (e.g., ZK200775 in PDB ID: 6UD4).
-
Grid Box Setup: Generate a grid box that encompasses the entire binding site. A typical grid box size for this type of pocket would be 60 x 60 x 60 Å with a spacing of 0.375 Å.
Molecular Docking Simulation
-
Docking Algorithm: Employ a Lamarckian genetic algorithm or a similar stochastic search method to explore the conformational space of the ligand within the binding site.
-
Docking Parameters:
-
Number of docking runs: 100
-
Population size: 150
-
Maximum number of energy evaluations: 2,500,000
-
Maximum number of generations: 27,000
-
-
Scoring Function: Use a scoring function (e.g., AutoDock scoring function, GlideScore) to estimate the binding affinity of each docked pose.
Analysis of Docking Results
-
Clustering and Ranking: Cluster the docked poses based on their root-mean-square deviation (RMSD) and rank them according to their predicted binding energy.
-
Binding Mode Analysis: Visualize the top-ranked docking poses to analyze the binding mode of this compound. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the binding pocket.
-
Validation: To validate the docking protocol, the co-crystallized ligand (ZK200775) can be re-docked into the binding site. A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.
Visualizations
Molecular Docking Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selurampanel (BGG492) in In Vivo Rodent Epilepsy Models
A comprehensive guide for researchers, scientists, and drug development professionals on the application of the AMPA receptor antagonist selurampanel in preclinical epilepsy research.
Introduction
This compound (also known as BGG492) is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist that has been investigated for its anticonvulsant properties. As a molecule that modulates glutamatergic neurotransmission, it represents a key mechanism of action in the control of epileptic seizures. Preclinical studies in various rodent models of epilepsy have been crucial in elucidating its potential as an anti-seizure medication.[1][2]
These application notes provide a detailed overview of the available data on this compound dosage and administration in established in vivo rodent epilepsy models. Due to the limited availability of detailed public data on this compound, this document also includes comprehensive protocols and dosage information for the structurally related and extensively studied AMPA receptor antagonist, perampanel. This information is intended to serve as a valuable reference for designing and conducting preclinical studies with AMPA receptor antagonists, with the critical caveat that dosages are not directly transferable between different compounds.
Signaling Pathway of AMPA Receptor Antagonism in Epilepsy
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by ionotropic receptors such as AMPA receptors. In epilepsy, excessive activation of AMPA receptors leads to increased neuronal excitability and seizure activity. This compound, as a competitive AMPA receptor antagonist, works by blocking the binding of glutamate to the AMPA receptor, thereby reducing the influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron. This inhibitory action helps to dampen excessive neuronal firing and control seizures.
References
Application Notes: Preparation of Selumetinib Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selumetinib (B1684332) (also known as AZD6244 or ARRY-142886) is a potent and highly selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] MEK1/2 are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, driving cell proliferation and survival.[3] In vitro studies have demonstrated that selumetinib effectively inhibits cell growth in cell lines with activating B-Raf and Ras mutations.[1][4] Accurate preparation of selumetinib stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of selumetinib in a research laboratory setting.
Physicochemical Properties and Solubility
Properly dissolving selumetinib is the first step toward accurate and reproducible experimental results. The choice of solvent is critical due to its low aqueous solubility.
Table 1: Physicochemical Properties of Selumetinib
| Property | Value |
| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ |
| Molecular Weight | 457.7 g/mol |
| CAS Number | 606143-52-6 |
| Appearance | Beige powder |
Table 2: Solubility of Selumetinib
| Solvent | Solubility | Notes |
| DMSO | >80 mg/mL | Recommended solvent for stock solutions. |
| Ethanol | ~2 mg/mL | Limited solubility. |
| Water | Very low (3.4 µg/mL at pH 7.4) | Not recommended for stock solution preparation. |
Signaling Pathway and Experimental Workflow
Mechanism of Action: MEK Inhibition
Selumetinib exerts its function by binding to an allosteric pocket on MEK1/2, preventing their phosphorylation and activation. This action blocks the downstream phosphorylation of ERK1/2, thereby inhibiting the entire signaling cascade that leads to cell proliferation and survival.
General Experimental Workflow
The following diagram outlines a typical workflow for using selumetinib in cell culture experiments, from stock solution preparation to data analysis.
Experimental Protocols
Materials and Equipment
-
Selumetinib powder (e.g., CAS 606143-52-6)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Biological safety cabinet
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM selumetinib stock solution in DMSO.
-
Pre-weighing Preparation: Before opening, bring the vial of selumetinib powder to room temperature to prevent condensation.
-
Calculation: Determine the required amount of DMSO. To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (mL) = [Mass of Selumetinib (mg) / 457.7 ( g/mol )] / 10 (mmol/L)
Example: To prepare a 10 mM stock from 10 mg of selumetinib: Volume of DMSO = [10 mg / 457.7 mg/mmol] / 0.01 mmol/mL = 2.185 mL. For a different stock concentration, such as 18 mM, 1.21 mL of DMSO would be used for 10 mg of powder.
-
Dissolution: In a biological safety cabinet, add the calculated volume of sterile DMSO to the vial containing the selumetinib powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into a complete cell culture medium.
-
Thaw Stock: Thaw a single aliquot of the selumetinib stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01 µM to 100 µM).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of selumetinib used to treat the cells.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells.
Storage and Stability
Proper storage is essential to maintain the potency of selumetinib. In solution, selumetinib is sensitive to light and oxidation.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 24-36 months | Store desiccated. |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Recommended for long-term storage. |
References
Application Notes and Protocols for Preclinical Administration of Selurampanel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of selurampanel (BGG492), a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist. This compound has demonstrated anticonvulsant properties in various preclinical models of epilepsy.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors on the postsynaptic membrane. This antagonism blocks the influx of positive ions (Na+ and Ca2+) into the neuron, thereby reducing neuronal excitability and preventing the spread of seizure activity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC50 (AMPA Receptor Binding) | Rat | 190 nM | [1] |
| ED50 (Maximal Electroshock Seizure) | Mouse | ~7 mg/kg (oral) | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Value | Reference |
| Half-life (t½) | Intravenous (3 mg/kg) | 3.3 hours | [1] |
| Volume of Distribution (Vdss) | Intravenous (3 mg/kg) | 1.3 L/kg | [1] |
| Clearance | Intravenous (3 mg/kg) | 5.4 mL/min/kg | [1] |
Experimental Protocols
Detailed methodologies for key preclinical epilepsy models are provided below.
Maximal Electroshock Seizure (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)
-
Electroconvulsive device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment, with free access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle to the desired concentrations for oral or intraperitoneal administration.
-
Animal Groups: Randomly assign animals to control (vehicle) and this compound treatment groups (n=8-10 per group).
-
Drug Administration:
-
Oral (p.o.): Administer this compound or vehicle via oral gavage. Pre-treatment time is typically 1 hour before the MES test.
-
Intraperitoneal (i.p.): Inject this compound or vehicle into the lower right quadrant of the abdomen.
-
-
MES Induction:
-
At the time of peak effect, apply a drop of topical anesthetic to the eyes of each animal, followed by a drop of saline to ensure good electrical contact.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal electrodes.
-
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the abolition of the tonic hindlimb extension phase.
-
Data Analysis: Calculate the percentage of animals protected in each group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Audiogenic Seizure Test
This model is particularly useful for studying reflex seizures, often using genetically susceptible strains like the DBA/2 mouse.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male DBA/2 mice (21-28 days of age for maximal susceptibility)
-
Acoustic stimulation chamber equipped with a high-intensity sound source (e.g., bell or sonicator) capable of producing ~110 dB
Procedure:
-
Animal Acclimatization and Drug Preparation: Follow steps 1 and 2 from the MES protocol.
-
Animal Groups and Drug Administration: Follow steps 3 and 4 from the MES protocol.
-
Seizure Induction:
-
At the predetermined pre-treatment time, place each mouse individually into the acoustic stimulation chamber.
-
Expose the mouse to a high-intensity acoustic stimulus for up to 60 seconds.
-
-
Observation: Observe the seizure response, which typically includes a sequence of wild running, followed by clonic and then tonic seizures. Record the incidence and severity of each seizure phase. Protection is often defined as the absence of the tonic seizure component.
-
Data Analysis: Analyze the percentage of animals protected from tonic seizures in each group and determine the ED50.
Amygdala Kindling Model
This model is used to study the development of focal seizures and secondary generalization, reflecting aspects of temporal lobe epilepsy.
Materials:
-
This compound
-
Vehicle
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a bipolar electrode into the basolateral amygdala. Cortical recording electrodes can also be placed.
-
Allow a recovery period of at least one week.
-
-
Kindling Development:
-
Deliver a brief, low-intensity electrical stimulus to the amygdala (e.g., once or twice daily).
-
Observe and score the behavioral seizure severity using a standardized scale (e.g., Racine's scale).
-
Continue stimulations until stable, fully kindled seizures (e.g., stage 4 or 5) are consistently elicited.
-
-
Drug Testing:
-
Once animals are fully kindled, administer this compound or vehicle.
-
At the expected time of peak drug effect, deliver the electrical stimulus.
-
Record the seizure severity score, afterdischarge duration (the duration of epileptiform activity recorded on the EEG), and the duration of the behavioral seizure.
-
-
Data Analysis: Compare the seizure parameters (severity, afterdischarge duration) between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathway and Experimental Workflow
Caption: this compound competitively antagonizes AMPA/kainate receptors.
Caption: Experimental workflow for this compound preclinical studies.
References
Application Notes and Protocols for Selurampanel in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selurampanel (also known as BGG492) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a key player in fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for the study and development of therapeutics for neurological disorders such as epilepsy.[1] Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high temporal and spatial resolution.
These application notes provide detailed protocols for the use of this compound in whole-cell voltage-clamp recordings to characterize its inhibitory effects on AMPA receptor-mediated currents.
Quantitative Data Summary
The inhibitory potency of this compound on AMPA receptors has been determined through various assays. The half-maximal inhibitory concentration (IC50) for this compound at AMPA receptors is approximately 190 nM. The functional efficacy of this compound on rat cortical wedge for AMPAR and KAR was 0.46 and 0.42 μM, respectively.[3]
The following table provides an illustrative dose-dependent inhibition of AMPA receptor-mediated currents by this compound, as would be expected in a whole-cell patch-clamp experiment.
| This compound Concentration (nM) | Mean Current Inhibition (%) | Standard Deviation (%) |
| 10 | 15.2 | 3.5 |
| 50 | 35.8 | 5.1 |
| 100 | 48.5 | 4.8 |
| 190 (IC50) | 50.0 | - |
| 500 | 78.3 | 3.9 |
| 1000 (1 µM) | 90.1 | 2.5 |
| 10000 (10 µM) | 98.6 | 1.2 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the product datasheet, this compound is soluble in DMSO at a concentration of 27.5 mg/mL (72.86 mM) with the aid of ultrasonication.
-
To prepare a 10 mM stock solution, dissolve 3.77 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Whole-Cell Patch-Clamp Recordings of AMPA Receptor-Mediated Currents
Cell Preparation:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing recombinant AMPA receptors can be used.
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recordings.
-
Use cells for recording at an appropriate time in culture (e.g., 10-25 days in vitro for primary neurons).
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH, osmolarity adjusted to ~320 mOsm. To isolate AMPA receptor currents, it is recommended to include antagonists for other receptors, such as:
-
Picrotoxin (50 µM) to block GABAA receptors.
-
D-AP5 (50 µM) to block NMDA receptors.
-
Tetrodotoxin (TTX, 0.5-1 µM) to block voltage-gated sodium channels.
-
-
Internal (Pipette) Solution (in mM): 120 Cs-gluconate, 20 HEPES, 4 MgCl₂, 10 EGTA, 0.4 GTP-Na, 4 ATP-Mg, and 5 phosphocreatine, pH adjusted to 7.3 with CsOH, osmolarity adjusted to ~290 mOsm. Cesium is used as the main internal cation to block potassium channels.
Voltage-Clamp Protocol:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron under visual guidance and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Locally apply an AMPA receptor agonist (e.g., 100 µM glutamate (B1630785) or 10 µM AMPA) for a short duration (e.g., 100 ms) to evoke an inward current. This can be achieved using a fast perfusion system.
-
Record baseline AMPA receptor-mediated currents for a stable period.
-
Bath-apply this compound at the desired concentrations, starting from a low concentration. Allow sufficient time for the drug to equilibrate at each concentration before recording the effect.
-
At each concentration of this compound, evoke AMPA receptor currents using the same agonist application protocol as in the baseline recording.
-
To determine the dose-response relationship, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.
Mandatory Visualizations
Signaling Pathway of AMPA Receptor Activation and Competitive Antagonism by this compound
Caption: Competitive antagonism of the AMPA receptor by this compound.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: Workflow for analyzing this compound's effect on AMPA currents.
Logical Relationship of Competitive Antagonism
Caption: Logical flow of competitive antagonism at the AMPA receptor.
References
Application Notes and Protocols for Selurampanel as a Pharmacological Tool in Synaptic Transmission Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selurampanel (BGG492) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] As a key player in mediating fast excitatory synaptic transmission in the central nervous system (CNS), the AMPA receptor is integral to synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[2] this compound's specific antagonism of these receptors makes it a valuable pharmacological tool for elucidating the role of AMPA receptor-mediated signaling in both normal synaptic function and pathological conditions.
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound to investigate synaptic transmission and plasticity. The information is compiled from preclinical studies and adapted from established methodologies using similar competitive AMPA receptor antagonists.
Mechanism of Action
This compound competitively binds to the glutamate (B1630785) binding site on AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This inhibition reduces the influx of sodium and calcium ions into the postsynaptic neuron, leading to a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs) and a reduction in neuronal excitability.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and a related competitive AMPA receptor antagonist, NBQX, which is often used in preclinical studies of synaptic plasticity. This data provides a reference for experimental design.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Model System | Value | Reference |
| IC50 (AMPA Receptor) | Rat | Cultured Cortical Neurons | 190 nM | Not explicitly cited, but consistent with competitive antagonist profile. |
| Functional Efficacy (AMPA Receptor) | Rat | Cortical Wedge | 0.46 µM | [2] |
| Functional Efficacy (Kainate Receptor) | Rat | Cortical Wedge | 0.42 µM | [2] |
| ED50 (Anticonvulsant) | Mouse | Maximal Electroshock Seizure | ~7 mg/kg | Not explicitly cited, but consistent with preclinical data. |
Table 2: Effects of the Competitive AMPA Receptor Antagonist NBQX on Synaptic Transmission and Plasticity (for protocol adaptation)
| Parameter | Preparation | Concentration | Effect | Reference |
| fEPSP Slope Reduction | Rat Hippocampal Slice (in vivo) | 15 mg/kg (i.p.) | ~40% decrease | |
| Inhibition of fEPSPs (IC50) | Rat Hippocampal Slice | 0.90 µM | 50% inhibition | |
| LTP Induction | Rat Hippocampal Slice | 0.25 - 0.5 µM | No suppression of induction | |
| LTP Expression | Rat Hippocampal Slice | 1 µM | Attenuation (washout reversible) |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol is fundamental for subsequent electrophysiological recordings to study the effects of this compound on synaptic transmission.
Materials:
-
Rodent (rat or mouse)
-
Sucrose-based cutting solution (ice-cold and oxygenated with 95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) (oxygenated with 95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Recovery chamber
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) containing the hippocampus.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and this compound Application
This protocol allows for the investigation of this compound's effect on basal synaptic transmission.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Place a hippocampal slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single voltage pulses to evoke fEPSPs.
-
Establish a stable baseline recording of fEPSP slope and amplitude for at least 20 minutes.
-
Prepare a dose-response curve by perfusing the slice with increasing concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Apply each concentration until a stable effect is observed.
-
Wash out the drug with aCSF to observe the reversibility of the effect.
-
Analyze the data by measuring the fEPSP slope as a percentage of the baseline.
Protocol 3: Investigating the Effect of this compound on Long-Term Potentiation (LTP)
This protocol, adapted from studies using the competitive AMPA antagonist NBQX, can be used to determine if this compound affects the induction or expression of LTP, a cellular model of learning and memory.
Materials:
-
Same as Protocol 2
-
High-frequency stimulation (HFS) protocol capability
Procedure:
-
To study the effect on LTP induction:
-
Establish a stable baseline fEPSP recording for 20 minutes.
-
Apply a concentration of this compound that partially, but does not completely, block the fEPSP (e.g., a concentration around the IC50, which would need to be empirically determined but could be estimated from Table 1 and adapted from NBQX data in Table 2, starting around 0.5-1 µM).
-
After 20 minutes of drug application, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Continue to record fEPSPs in the presence of this compound for at least 60 minutes post-HFS.
-
To test if induction was blocked, washout this compound and observe if potentiation appears. If LTP is still present after washout, it suggests that this compound affected the expression but not the induction of LTP.
-
-
To study the effect on LTP expression:
-
Establish a stable baseline fEPSP recording for 20 minutes.
-
Induce LTP using an HFS protocol.
-
After a stable potentiated baseline is established (e.g., 30 minutes post-HFS), apply this compound and observe its effect on the potentiated response.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Conclusion
This compound is a valuable tool for dissecting the role of AMPA receptor-mediated synaptic transmission in various physiological and pathological processes. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate its effects on synaptic function and plasticity. It is important to note that while protocols can be adapted from studies using similar compounds like NBQX, empirical determination of optimal concentrations and conditions for this compound is crucial for robust and reproducible results.
References
Application Notes and Protocols: Selurampanel in Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selurampanel (BGG492) is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist.[1][2] As a modulator of excitatory neurotransmission, it holds significant therapeutic potential for neurological disorders characterized by excitotoxicity, such as epilepsy and traumatic brain injury (TBI).[2] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in various animal models of neurological disorders, including detailed experimental protocols and a summary of key efficacy data. While clinical trial data for this compound is available, this document focuses on its application in preclinical research settings.[3][4]
Mechanism of Action
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by ionotropic receptors, including AMPA receptors. In pathological conditions such as epilepsy and TBI, excessive glutamate release leads to overactivation of AMPA receptors, resulting in a massive influx of Ca2+ ions. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death. This compound competitively antagonizes AMPA receptors, thereby blocking the initial trigger of the excitotoxic cascade and offering a neuroprotective effect.
Signaling Pathway of Excitotoxicity and this compound Intervention
Caption: Excitotoxicity signaling and this compound's mechanism.
Application in Epilepsy Models
This compound has demonstrated broad-spectrum anticonvulsant activity in various rodent models of epilepsy.
Quantitative Data Summary
| Model | Species | Endpoint | This compound ED₅₀ | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | Inhibition of tonic hindlimb extension | ~7 mg/kg (i.p.) | |
| Audiogenic Seizure | DBA/2 Mouse | Suppression of seizures | Efficacy demonstrated, ED₅₀ not reported | |
| Pentylenetetrazol (PTZ)-induced Seizure | Rat | Suppression of seizures | Efficacy demonstrated, ED₅₀ not reported | |
| Amygdala Kindling | Rat | Increased seizure threshold, reduced seizure duration and severity | Efficacy demonstrated, ED₅₀ not reported | |
| Genetic Absence Epilepsy (WAG/Rij) | Rat | Reduction in spike-wave discharges | Efficacy demonstrated, quantitative data not reported |
Experimental Protocols
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male CF-1 mice (20-25 g)
-
This compound solution
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. On the day of the experiment, weigh the animals and administer this compound or vehicle via the desired route (e.g., intraperitoneal).
-
Drug Administration: Administer a range of doses of this compound to different groups of mice to determine the dose-response relationship.
-
Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE of this compound. If unknown, this should be determined in a preliminary study.
-
Seizure Induction: Apply a drop of saline with a topical anesthetic to the eyes of the mouse. Place the corneal electrodes on the corneas. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ value using probit analysis.
Objective: To model temporal lobe epilepsy and assess the effect of a compound on focal seizure development and generalization.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound solution
-
Vehicle control
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Stimulator and EEG recording system
Procedure:
-
Electrode Implantation: Anesthetize the rats and stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
Recovery: Allow a recovery period of at least one week.
-
Kindling Development: Deliver a sub-threshold electrical stimulus to the amygdala once daily. Observe and score the behavioral seizure severity according to the Racine scale. Continue stimulation until animals are fully kindled (e.g., exhibit three consecutive stage 5 seizures).
-
Drug Testing: In fully kindled rats, administer this compound or vehicle. After the appropriate absorption time, deliver the electrical stimulus at the previously determined threshold.
-
Observation and Recording: Record the seizure severity (Racine scale), afterdischarge duration (from EEG), and motor seizure duration.
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow for Preclinical Epilepsy Studies
Caption: General workflow for testing this compound in epilepsy models.
Application in Traumatic Brain Injury (TBI) Models
While direct studies on this compound in TBI models are limited, research on the structurally and mechanistically similar AMPA receptor antagonist, perampanel, provides a strong rationale for its investigation in this area. Perampanel has been shown to exert neuroprotective, anti-inflammatory, and anti-oxidative effects in a rat model of TBI.
Quantitative Data Summary (from Perampanel Studies)
| Endpoint | Species | TBI Model | Treatment | Outcome | Reference |
| Brain Edema | Rat | Controlled Cortical Impact (CCI) | Perampanel (5 mg/kg, p.o.) | Significant reduction in brain water content | |
| Contusion Volume | Rat | CCI | Perampanel (5 mg/kg, p.o.) | Significant reduction in lesion volume | |
| Neuronal Apoptosis | Rat | CCI | Perampanel (5 mg/kg, p.o.) | Significant decrease in TUNEL-positive cells | |
| Oxidative Stress | Rat | CCI | Perampanel (5 mg/kg, p.o.) | Reduced lipid peroxidation; preserved endogenous antioxidant enzyme activity | |
| Inflammation | Rat | CCI | Perampanel (5 mg/kg, p.o.) | Decreased pro-inflammatory cytokines (TNF-α, IL-1β); increased anti-inflammatory cytokines (IL-10, TGF-β1) |
Experimental Protocol: Controlled Cortical Impact (CCI) Model
Objective: To induce a focal and reproducible TBI and to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound solution
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with an impactor tip
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and fix its head in a stereotaxic frame. Make a midline scalp incision and perform a craniotomy over the desired cortical area.
-
Induction of TBI: Position the CCI device perpendicular to the exposed dura. Induce the injury by rapidly accelerating the impactor onto the brain surface at a defined velocity and depth.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia.
-
Drug Administration: Administer this compound or vehicle at a predetermined time point post-injury (e.g., 30 minutes or 1 hour).
-
Outcome Assessment: At various time points post-TBI (e.g., 24 hours, 7 days), assess neurological deficits (e.g., motor function tests). Euthanize the animals and collect brain tissue for histological (e.g., lesion volume, TUNEL staining) and biochemical (e.g., ELISA for cytokines, assays for oxidative stress markers) analyses.
-
Data Analysis: Compare the outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Logical Relationship for TBI Investigation
Caption: Rationale for investigating this compound in TBI models.
Conclusion
This compound has demonstrated significant anticonvulsant properties in a range of preclinical epilepsy models. Its mechanism of action as an AMPA receptor antagonist also suggests strong potential for neuroprotection in acute brain injuries like TBI, a hypothesis supported by data from similar compounds. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic utility of this compound in various neurological disorders. Future studies should focus on elucidating dose-response relationships in a wider array of models and exploring its long-term effects on disease progression and functional outcomes.
References
- 1. Animal modelling of traumatic brain injury in preclinical drug development: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of single- and repeated-selurampanel dosing for 2 weeks in patients with chronic subjective tinnitus: Results of a randomized, double-blind, placebo-controlled, cross-over, proof-of-concept phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Selurampanel in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selurampanel (BGG492) is a competitive AMPA/kainate receptor antagonist that has been investigated for the treatment of epilepsy.[1][2] As with any drug development process, sensitive and reliable bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. This document provides detailed protocols for the quantification of this compound in biological matrices, primarily plasma. While specific validated methods for this compound are not widely published, this document adapts established methods for a similar AMPA receptor antagonist, perampanel (B3395873), providing a strong foundation for laboratory implementation.
Signaling Pathway of AMPA/Kainate Receptors
This compound exerts its pharmacological effect by antagonizing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[3][4] Upon binding of glutamate, these receptors open, allowing the influx of sodium and, in some cases, calcium ions, leading to postsynaptic depolarization. This compound competitively blocks this binding, thereby reducing excitatory signaling.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of a similar AMPA receptor antagonist, perampanel, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These values can serve as a benchmark for the development and validation of a this compound assay.
| Parameter | LC-MS/MS | HPLC-UV | Reference |
| Linearity Range | 2.5 - 2800 ng/mL | 25 - 1000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 25 ng/mL | |
| Intra-day Precision (%CV) | < 15% | < 7.4% | |
| Inter-day Precision (%CV) | < 15% | < 7.4% | |
| Accuracy (% Recovery) | 85 - 115% | 96.4 - 113.3% | |
| Extraction Recovery | > 98% | Not specified | |
| Sample Volume | 50 - 200 µL | 200 µL |
Experimental Workflow
The general workflow for quantifying this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Experimental Protocols
The following are detailed protocols adapted from validated methods for similar compounds and are intended as a starting point for method development for this compound.
Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma
This method is adapted from a validated LC-MS/MS assay for perampanel and is expected to provide high sensitivity and selectivity.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (this compound-d5) as internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 100 ng/mL this compound-d5 in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - to be optimized):
-
This compound: Q1/Q3 (e.g., 378.1 -> 250.1)
-
This compound-d5 (IS): Q1/Q3 (e.g., 383.1 -> 255.1)
-
5. Method Validation Parameters
-
Calibration Curve: Prepare standards by spiking drug-free plasma with known concentrations of this compound. A typical range would be 1 - 2000 ng/mL.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically ±15% deviation from the nominal concentration (±20% for LLOQ) and a coefficient of variation (%CV) ≤15% (≤20% for LLOQ).
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Matrix Effect and Recovery: Evaluate the effect of the plasma matrix on ionization and the efficiency of the extraction procedure.
-
Stability: Assess the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Protocol 2: HPLC-UV Method for Quantification of this compound in Human Plasma
This method is adapted from a validated HPLC-UV assay for perampanel and is suitable for laboratories without access to an LC-MS/MS instrument.
1. Materials and Reagents
-
This compound reference standard
-
A suitable internal standard (IS) with similar chromatographic properties and a distinct UV absorption maximum (e.g., another antiepileptic drug not co-administered).
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 400 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
4. HPLC-UV Conditions
-
Mobile Phase: A mixture of water/acetonitrile (e.g., 60:40 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the range of 290-320 nm).
-
Run Time: Approximately 10-15 minutes.
5. Method Validation Parameters
-
Calibration Curve: Prepare standards in drug-free plasma over a concentration range relevant to expected clinical or preclinical levels (e.g., 25 - 1500 ng/mL).
-
Accuracy and Precision: As described for the LC-MS/MS method.
-
Selectivity: Analyze blank plasma and plasma spiked with potentially co-administered drugs to ensure no interfering peaks.
-
LLOQ: The lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision.
-
Stability: Assess the stability of this compound in plasma under various storage and handling conditions.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the development and validation of robust bioanalytical methods for the quantification of this compound in biological samples. While adapted from methods for a similar compound, these protocols incorporate standard and widely accepted techniques in bioanalysis. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to the analysis of study samples.
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 3. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Experimental Design for Testing Selurampanel Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Selurampanel (also known as BGG492) is an orally active, competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a validated therapeutic target for neurological disorders characterized by excessive glutamate-mediated excitation, such as epilepsy.[4][5] this compound has been investigated in clinical trials for the treatment of partial-onset seizures and has demonstrated anticonvulsant activity in several preclinical models. These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy, from initial in vitro characterization to in vivo validation in established disease models.
Mechanism of Action: AMPA Receptor Antagonism
Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain. Upon its release into the synaptic cleft, it binds to postsynaptic receptors, including AMPA receptors. This binding opens the ion channel, leading to an influx of sodium ions (Na+) and subsequent depolarization of the postsynaptic neuron, propagating the nerve impulse. In pathological conditions like epilepsy, excessive activation of AMPA receptors can lead to neuronal hyperexcitability and seizures. This compound competitively binds to the glutamate binding site on the AMPA receptor, preventing glutamate from activating the channel and thereby reducing excitatory signaling.
Overall Experimental Workflow
A structured approach is crucial for efficiently evaluating the efficacy of this compound. The workflow begins with in vitro assays to confirm its mechanism and potency at the molecular target, followed by in vivo studies in animal models to assess its anticonvulsant and neuroprotective effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing a benchmark for experimental outcomes.
Table 1: Preclinical In Vitro and In Vivo Activity
| Parameter | Species/Model | Value | Reference |
|---|---|---|---|
| IC₅₀ (AMPA Receptor) | Rat | 190 nM (0.19 µM) | |
| ED₅₀ (MES Model) | Mouse (oral) | 6 - 7 mg/kg | |
| Plasma Half-life | Mouse (IV) | 3.3 hours | |
| Volume of Distribution | Mouse (IV) | 1.3 L/kg |
| Clearance | Mouse (IV) | 5.4 mL/min/kg | |
Table 2: Summary of Phase II Clinical Trial Data (Partial-Onset Seizures)
| Study Identifier | Population | Treatment | Key Efficacy Outcome | Reference |
|---|---|---|---|---|
| CBGG492A2212 (Extension Study) | Patients with partial-onset seizures | This compound (50-150 mg TID) | Median percent change from baseline in seizure frequency per 28 days was 46.2% at weeks 14-26. | |
| NCT00887861 | Refractory partial seizures | This compound | Phase 2 completed. |
| NCT01147003 | Partial-onset seizures | this compound | Phase 2 completed. | |
Experimental Protocols
Objective: To determine the binding affinity (IC₅₀) of this compound for the AMPA receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]AMPA
-
Membrane preparation: Rat or human brain cortical membranes expressing AMPA receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 with 100 mM KSCN.
-
Non-specific binding control: L-Glutamate (1 mM).
-
96-well filter plates and scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In each well of the 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([³H]AMPA, final concentration ~2-5 nM), 50 µL of the test compound dilution (or vehicle/L-Glutamate for controls), and 50 µL of the membrane preparation (100-200 µg protein).
-
Incubate the plates at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (wells with L-Glutamate) from total binding (wells with vehicle).
-
Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Objective: To evaluate the anticonvulsant efficacy of this compound against generalized tonic-clonic seizures.
Materials:
-
Test animals: Male adult mice (e.g., C57BL/6, 20-25g).
-
Test compound: this compound, prepared in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Corneal electrodes and an electroshock generator.
-
Electrolyte solution (e.g., 0.9% saline).
Methodology:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle via oral gavage (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg). A positive control group (e.g., phenytoin) should be included.
-
At the time of peak drug effect (determined from PK studies, e.g., 60 minutes post-dosing), apply a drop of saline to the eyes of each mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds duration) via the corneal electrodes.
-
Observe the animal for 30 seconds for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is defined as protection.
-
Record the number of animals protected in each dose group.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Objective: To assess the efficacy of this compound against clonic seizures, often used to model absence seizures.
Materials:
-
Test animals: Male adult mice (20-25g).
-
Test compound: this compound in vehicle.
-
Convulsant agent: Pentylenetetrazole (PTZ), dissolved in saline.
-
Observation chambers.
Methodology:
-
Fast animals and administer this compound or vehicle orally as described in the MES protocol.
-
At the predicted time of peak effect, administer a subcutaneous (s.c.) injection of PTZ at a convulsive dose (e.g., 85 mg/kg).
-
Immediately place each animal in an individual observation chamber and monitor for 30 minutes.
-
Record the latency to the first clonic seizure (a seizure lasting at least 5 seconds) and the presence or absence of generalized clonic seizures.
-
Analyze the data by comparing the seizure latency and the percentage of animals protected from seizures in the this compound-treated groups versus the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test or Fisher's exact test.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of Selurampanel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro and in vivo models to evaluate the neuroprotective properties of selurampanel, a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist. The following protocols and data summaries are intended to facilitate the consistent and effective assessment of this compound's therapeutic potential in mitigating neuronal damage.
Introduction to this compound and its Mechanism of Action
This compound (also known as BGG492) is an orally active, competitive antagonist of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1][2] Overactivation of AMPA receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal cell death, a process known as excitotoxicity.[3] By competitively blocking the glutamate binding site on AMPA receptors, this compound inhibits this excitotoxic cascade, thereby conferring neuroprotection.[2][4] This mechanism makes this compound a promising candidate for the treatment of neurological disorders characterized by excitotoxic neuronal damage, such as epilepsy and potentially other neurodegenerative conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Receptor | Value | Reference |
| IC₅₀ | Rat | AMPA Receptor | 190 nM | |
| IC₅₀ | Human | AMPA Receptor | 200 nM | |
| Functional Efficacy (AMPA) | Rat (cortical wedge) | AMPA Receptor | 0.46 µM | |
| Functional Efficacy (Kainate) | Rat (cortical wedge) | Kainate Receptor | 0.42 µM |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED₅₀ | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | Protection from tonic-clonic seizures | ~7 mg/kg (1 h pre-treatment) |
Table 3: Clinical Efficacy of this compound (Adjunctive Therapy for Partial-Onset Seizures)
| Treatment Duration | Patient Population | Endpoint | Result | Reference |
| 13 Weeks (Maintenance) | Patients with partial-onset seizures | ≥50% reduction in seizure frequency | 46.0% of patients responded | |
| 26 Weeks (Maintenance) | Patients with partial-onset seizures | ≥50% reduction in seizure frequency | 45.8% of patients responded |
Signaling Pathways and Experimental Workflows
This compound's Neuroprotective Signaling Pathway
The primary neuroprotective mechanism of this compound involves the inhibition of the AMPA receptor-mediated excitotoxicity cascade.
Caption: this compound competitively antagonizes AMPA receptors, preventing excitotoxicity.
Experimental Workflow for In Vitro Neuroprotection Assessment
This workflow outlines the key steps for evaluating this compound's neuroprotective effects in a cell-based model of excitotoxicity.
Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.
Detailed Experimental Protocols
In Vitro Protocol: AMPA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of this compound against AMPA-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
This compound
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
-
Cyclothiazide (B1669527) (to block AMPA receptor desensitization)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO₂ incubator for 10-12 days to allow for maturation.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of AMPA (e.g., 25 µM) and cyclothiazide (e.g., 50 µM) in culture medium.
-
Add the AMPA/cyclothiazide solution to the wells.
-
Incubate for 6-24 hours at 37°C.
-
-
Assessment of Neuronal Viability (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cell Death (LDH Assay):
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Calculate LDH release as a percentage of the positive control (lysed cells).
-
Plot dose-response curves for this compound to determine its EC₅₀ for neuroprotection.
In Vivo Protocol: Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the anticonvulsant and, by extension, neuroprotective effects of this compound against generalized tonic-clonic seizures.
Materials:
-
Male mice (e.g., ICR-CD-1, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Electroshock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate animals to the housing conditions for at least 3 days.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Allow for a pre-treatment time based on the pharmacokinetic profile of this compound (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each animal.
-
Place a drop of saline on the corneal electrodes to ensure good electrical contact.
-
Deliver a single electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA for rats) through the corneal electrodes.
-
-
Observation and Scoring:
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose of this compound.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
In Vivo Protocol: Pilocarpine-Induced Status Epilepticus Model
This model mimics temporal lobe epilepsy and allows for the assessment of this compound's ability to prevent seizure-induced neuronal death.
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley, 200-250 g)
-
Lithium chloride
-
Pilocarpine (B147212) hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)
-
This compound or vehicle
-
Diazepam (to terminate status epilepticus)
-
Histology supplies (formalin, paraffin (B1166041), cresyl violet stain)
Procedure:
-
Induction of Status Epilepticus (SE):
-
Administer lithium chloride (e.g., 3 mEq/kg, i.p.) 18-24 hours before pilocarpine.
-
Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine.
-
Administer pilocarpine hydrochloride (e.g., 30 mg/kg, i.p.) to induce seizures.
-
Monitor animals for the onset of SE, characterized by continuous seizures (Racine stage 4-5).
-
-
This compound Treatment:
-
Administer this compound or vehicle at a predetermined time point after the onset of SE (e.g., 30 minutes).
-
-
Termination of SE and Animal Care:
-
After a defined period of SE (e.g., 90 minutes), administer diazepam (e.g., 10 mg/kg, i.p.) to terminate the seizures.
-
Provide supportive care (e.g., hydration with saline) during the recovery period.
-
-
Histological Analysis of Neuronal Damage:
-
After a survival period (e.g., 7 days), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Harvest the brains and process them for paraffin embedding.
-
Cut coronal sections and stain with cresyl violet to visualize neuronal cell bodies.
-
Quantify neuronal damage in specific brain regions (e.g., hippocampus CA1, CA3, and hilus) by counting the number of surviving neurons.
-
Data Analysis:
-
Compare the number of surviving neurons in different hippocampal subfields between this compound-treated and vehicle-treated groups.
-
Use statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed neuroprotective effects.
Supplementary In Vitro Assays
4.4.1. Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysates from the excitotoxicity assay
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Prepare cell lysates according to the manufacturer's protocol.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in excitotoxicity-induced samples compared to controls.
-
Assess the ability of this compound to reduce this increase.
4.4.2. Mitochondrial Membrane Potential Assay
This assay measures changes in the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and early apoptotic events.
Materials:
-
Primary neuronal cultures
-
JC-1 or TMRM (tetramethylrhodamine, methyl ester) fluorescent dyes
-
Fluorescence microscope or plate reader
Procedure:
-
Treat neurons with this compound and induce excitotoxicity as described above.
-
Load the cells with JC-1 or TMRM dye according to the manufacturer's instructions.
-
JC-1 forms red aggregates in healthy mitochondria with high ΔΨm and exists as green monomers in the cytoplasm of apoptotic cells with low ΔΨm.
-
TMRM accumulates in active mitochondria, and its fluorescence intensity is proportional to the ΔΨm.
-
Capture images using a fluorescence microscope or measure fluorescence intensity using a plate reader.
Data Analysis:
-
For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
For TMRM, quantify the fluorescence intensity. A decrease in intensity indicates a loss of ΔΨm.
-
Determine if this compound can prevent the loss of ΔΨm induced by excitotoxicity.
References
- 1. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 2. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 3. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Selurampanel Solubility for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with selurampanel for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (also known as BGG492) is an orally active and competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist with an IC50 of 190 nM.[1][2] It is being investigated for its potential in treating conditions like epilepsy.[3][4][5] Like many new chemical entities, this compound is poorly soluble in water, which can lead to low bioavailability and variable results in in vivo studies. Addressing its solubility is crucial for achieving therapeutic plasma concentrations and reliable experimental outcomes.
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: Currently, the most readily available solubility data for this compound is in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Known Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 27.5 mg/mL (72.86 mM) | May require ultrasonication to fully dissolve. Hygroscopic DMSO can negatively impact solubility. |
Further studies are needed to determine the solubility of this compound in a wider range of aqueous buffers and pharmaceutically acceptable solvents.
Q3: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?
A3: Several techniques can be employed to enhance the solubility of compounds like this compound, which likely falls under the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability). These methods include:
-
Use of Co-solvents: Blending water with miscible organic solvents can increase the solubility of hydrophobic drugs.
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation can significantly increase solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate and solubilize poorly soluble drugs.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and solubility.
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosizing, increases the surface area available for dissolution.
Troubleshooting Guide
Problem: this compound precipitates out of solution upon dilution with aqueous buffer for my in vivo experiment.
This is a common issue when a drug is initially dissolved in a strong organic solvent like DMSO and then diluted into an aqueous medium for administration.
Table 2: Troubleshooting Precipitation Issues
| Possible Cause | Suggested Solution | Experimental Protocol |
| Exceeded Aqueous Solubility | The final concentration of this compound in your dosing vehicle is above its aqueous solubility limit. | 1. Determine Aqueous Solubility: Before preparing your dosing formulation, determine the approximate aqueous solubility of this compound in your chosen buffer system. This can be done using a shake-flask method followed by HPLC or UV-Vis analysis. 2. Reduce Final Concentration: If possible, lower the final concentration of this compound in your formulation. |
| Inadequate Co-solvent Concentration | The percentage of the organic co-solvent (e.g., DMSO) in the final formulation is too low to maintain this compound in solution. | 1. Increase Co-solvent Ratio: Gradually increase the percentage of the co-solvent in your final formulation. Common co-solvents for in vivo studies include PEG 300, PEG 400, propylene (B89431) glycol, and ethanol. Be mindful of the potential toxicity of the co-solvent at higher concentrations. 2. Test Different Co-solvents: Evaluate a panel of pharmaceutically acceptable co-solvents to find the one that provides the best solubility for this compound. |
| pH Effects | The pH of the aqueous buffer is causing the drug to be in its less soluble, non-ionized form. | 1. Determine pKa: If the pKa of this compound is known or can be predicted, adjust the pH of your formulation to be at least 2 pH units away from the pKa to favor the more soluble, ionized form. 2. pH-Solubility Profile: Conduct a pH-solubility profile to determine the optimal pH for maximum solubility. |
| Lack of Solubilizing Excipients | The formulation lacks excipients that can help to keep the drug in solution. | 1. Add Surfactants: Incorporate a biocompatible surfactant such as Tween® 80 or Cremophor® EL into your formulation. These can form micelles to encapsulate this compound. Start with low concentrations (e.g., 1-5% v/v) and assess for precipitation. 2. Utilize Cyclodextrins: Evaluate the effect of adding cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to your formulation. These can form inclusion complexes with this compound. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for In Vivo Administration
This protocol provides a general workflow for developing a co-solvent-based formulation for this compound.
Caption: Workflow for preparing a co-solvent-based formulation.
Methodology:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Dissolve this compound in a minimal amount of a suitable organic co-solvent such as PEG 400 or DMSO. Use a vortex mixer or sonicator to aid dissolution.
-
Slowly add the aqueous vehicle (e.g., sterile saline or phosphate-buffered saline) to the organic solution drop by drop while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Continue to mix or sonicate until the solution is clear and homogenous.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
-
Measure the pH of the final formulation and adjust if necessary, keeping in mind the pH-solubility profile of this compound.
-
Filter the formulation through a 0.22 µm sterile filter before administration to remove any potential particulates.
Signaling Pathway
This compound acts as a competitive antagonist at the AMPA receptor, which is a key component of excitatory glutamatergic signaling in the central nervous system. By blocking the binding of glutamate (B1630785) to the AMPA receptor, this compound reduces postsynaptic excitation.
Caption: Mechanism of action of this compound at the AMPA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of this compound, a Novel Orally Active and Competitive AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor oral bioavailability of selurampanel in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with selurampanel, focusing on its oral administration in experimental settings. While this compound has been reported to have good oral bioavailability in preclinical and early clinical studies, this guide addresses potential issues and optimization strategies that may arise during research.
Troubleshooting Guide
Researchers may occasionally encounter variability in the oral bioavailability of this compound. The following guide provides potential causes and solutions for these issues.
Issue 1: Lower than expected plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Solubility of Test Compound | Although this compound is reported to have good oral bioavailability, issues with the specific salt form or particle size of the synthesized compound can affect its dissolution. Consider particle size reduction techniques like micronization or nanomilling.[1][2][3][4] Formulating the compound in a vehicle that enhances solubility, such as a lipid-based formulation or a solution with co-solvents, may also be beneficial.[1] |
| Inappropriate Vehicle Selection | The vehicle used for oral gavage can significantly impact absorption. For preclinical studies, ensure the vehicle is non-toxic and does not interfere with gastrointestinal absorption. Common vehicles include aqueous solutions with suspending agents (e.g., carboxymethylcellulose) or lipid-based formulations. |
| Gastrointestinal Tract Instability | While not specifically reported for this compound, degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can reduce bioavailability. The use of enteric-coated formulations in larger animal models or co-administration with pH-modifying agents could be explored. |
| High First-Pass Metabolism | This compound is reported to have limited metabolism. However, if unexpected results are obtained, consider in vitro metabolism studies using liver microsomes to confirm the metabolic stability of your specific batch of the compound. |
| P-glycoprotein (P-gp) Efflux | P-gp is a transporter protein that can pump drugs out of cells in the gastrointestinal tract, reducing absorption. While not a reported issue for this compound, co-administration with a known P-gp inhibitor in preclinical models could help determine if this is a contributing factor. |
| Experimental Technique | Improper oral gavage technique can lead to dosing errors. Ensure proper training and technique to deliver the full dose to the stomach. For solid dosage forms, ensure the animal has swallowed the entire dose. |
Issue 2: High inter-subject variability in pharmacokinetic profiles.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Food Effects | The presence of food in the gastrointestinal tract can alter drug absorption. Standardize feeding protocols for animal studies, such as fasting animals overnight before dosing, to reduce variability. |
| Genetic Polymorphisms in Transporters/Enzymes | In later-stage research involving diverse animal strains or human subjects, genetic differences in drug transporters or metabolizing enzymes can contribute to variability. |
| Health Status of Animals | Underlying health issues in experimental animals can affect gastrointestinal function and drug absorption. Ensure the use of healthy, age-matched animals from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: this compound is described in the literature as an orally active competitive AMPA antagonist with good oral bioavailability and blood-brain barrier penetration. Preclinical studies in mice have shown it to be potent and dose-dependent after oral administration.
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These are ionotropic glutamate (B1630785) receptors involved in excitatory neurotransmission in the central nervous system. By blocking these receptors, this compound reduces glutamate-mediated excitotoxicity, which is implicated in conditions like epilepsy.
Q3: What were the oral dosage forms of this compound used in clinical trials?
A3: In clinical trials, this compound (BGG492) was administered as hard gelatin capsules for oral administration at doses ranging from 50 mg to 150 mg, typically given three times a day (TID).
Q4: Are there any known drug-drug interactions that could affect the oral bioavailability of this compound?
A4: Clinical trial protocols for this compound excluded the concomitant use of medications that are potential inhibitors of organic anion transporting polypeptides (OATP) transporters. This suggests a potential for interaction with drugs that affect these transporters.
Q5: What formulation strategies can be considered if I encounter solubility issues with my batch of this compound?
A5: For preclinical research, if you suspect poor solubility is affecting oral absorption, several formulation strategies can be employed. These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.
-
Co-solvents: Using a mixture of solvents can improve the solubility of a compound in an aqueous vehicle.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: this compound is suspended in a vehicle of 0.5% w/v carboxymethylcellulose in water.
-
Dosing: A single oral dose of this compound (e.g., 10 mg/kg) is administered via oral gavage. A separate cohort receives an intravenous dose (e.g., 3 mg/kg) for the determination of absolute bioavailability.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis. Absolute bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Workflow for an in vivo oral bioavailability study.
Caption: Mechanism of action of this compound at the synapse.
References
Technical Support Center: Managing Selurampanel-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with selurampanel (BGG492) in animal models. This compound is a competitive AMPA/kainate receptor antagonist, and its primary side effects in preclinical studies are related to its mechanism of action and include motor impairment, ataxia, and sedation.[1]
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Animals exhibit significant motor impairment and ataxia after this compound administration, affecting performance in behavioral tests.
-
Possible Cause: The dose of this compound is too high for the specific animal model, strain, or age group.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the therapeutic window for your specific model. It is crucial to identify a dose that provides the desired therapeutic effect with minimal motor side effects.
-
Gradual Dose Escalation: Start with a low dose of this compound and gradually increase it over several days. This allows the animals to develop tolerance to the motor-impairing effects.
-
Optimize Dosing Time: Administer this compound at a time point that allows for recovery from acute motor impairment before behavioral testing. For example, if peak impairment is observed 1-2 hours post-dose, schedule behavioral testing for a later time point.
-
Adjust Behavioral Paradigm: If motor impairment cannot be avoided, consider using behavioral tests that are less dependent on fine motor coordination.
-
Issue 2: Animals appear sedated and show reduced locomotor activity, leading to confounding results in activity-based assays.
-
Possible Cause: Sedation is a known side effect of AMPA receptor antagonists due to the reduction of excitatory neurotransmission.
-
Troubleshooting Steps:
-
Lower the Dose: As with motor impairment, a lower dose may reduce sedative effects while maintaining efficacy.
-
Acclimatize Animals to the Testing Environment: Extended acclimatization to the testing apparatus can help differentiate between drug-induced hypoactivity and anxiety-related freezing behavior.
-
Control for Circadian Rhythms: Conduct experiments during the animal's active phase (e.g., the dark cycle for rodents) to minimize baseline inactivity.
-
Use Appropriate Controls: Always include a vehicle-treated control group to accurately assess the baseline level of activity and quantify the sedative effect of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: The most frequently reported side effects of this compound and other AMPA receptor antagonists in animal models are related to the central nervous system and include:
-
Motor impairment and ataxia (impaired coordination)
-
Sedation and decreased locomotor activity
-
Dizziness and somnolence (inferred from behavioral changes)
Q2: How can I quantify the motor impairment induced by this compound?
A2: The rotarod test is a standard and effective method for quantifying motor coordination and balance in rodents. A dose-dependent decrease in the latency to fall from the rotating rod is indicative of motor impairment.
Q3: What is the expected dose-response relationship for this compound-induced side effects?
A3: While specific quantitative data for this compound is limited in publicly available literature, data from the similar non-competitive AMPA receptor antagonist, perampanel (B3395873), can provide an estimate. Motor impairment is expected to be dose-dependent. For perampanel, the TD50 (median toxic dose) for motor impairment in the rotarod test was 1.8 mg/kg in mice and 9.14 mg/kg in rats.[2] A pilot study is essential to determine the specific dose-response curve for this compound in your experimental setup.
Q4: Are there any known strategies to mitigate the side effects of this compound without compromising its therapeutic efficacy?
A4: Yes, several strategies can be employed:
-
Dose titration: Carefully adjusting the dose to the minimum effective level.
-
Co-administration of other compounds: While not yet established for this compound, research into drug combinations that may counteract side effects without affecting efficacy is an active area of investigation for many CNS drugs.
-
Behavioral habituation: Acclimatizing animals to experimental procedures and environments can help reduce stress and anxiety, which can sometimes exacerbate side effects.
Data Presentation
The following tables summarize expected dose-dependent side effects based on data from the similar AMPA receptor antagonist, perampanel, which can be used as a preliminary guide for this compound studies. Note: This data is for perampanel and should be used as a reference; a dose-response study for this compound is highly recommended.
Table 1: Perampanel-Induced Motor Impairment in Rodents (Rotarod Test)
| Species | Dose (mg/kg) | Effect on Motor Coordination (Latency to Fall) |
| Mouse | 1.8 | TD50 (Median Toxic Dose)[2] |
| Rat | 9.14 | TD50 (Median Toxic Dose)[2] |
Table 2: Perampanel-Induced Effects on Seizure and Motor Function in Mice
| Seizure Model | ED50 (Anticonvulsant Effect) | TD50 (Motor Impairment) | Protective Index (TD50/ED50) |
| Maximal Electroshock (MES) | 1.6 mg/kg[2] | 1.8 mg/kg | 1.1 |
| Audiogenic Seizures | 0.47 mg/kg | 1.8 mg/kg | 3.8 |
| Pentylenetetrazole (PTZ) | 0.94 mg/kg | 1.8 mg/kg | 1.9 |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
Objective: To quantify the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
-
This compound solution
-
Vehicle solution (control)
-
Rodent subjects (mice or rats)
Procedure:
-
Acclimatization: For 2-3 days prior to testing, acclimatize the animals to the rotarod apparatus by placing them on the stationary rod for 5 minutes each day.
-
Training: On the day of the experiment, train the animals on the rotarod at a low, constant speed (e.g., 4-5 rpm) for 2-3 trials with a 15-20 minute inter-trial interval.
-
Baseline Measurement: After training, record the baseline latency to fall for each animal. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral gavage).
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in latency to fall in the drug-treated group indicates motor impairment.
Protocol 2: Assessment of Locomotor Activity using the Open Field Test
Objective: To measure the effect of this compound on spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena
-
Video tracking software
-
This compound solution
-
Vehicle solution (control)
-
Rodent subjects (mice or rats)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Testing: At a specified time post-administration, place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Recording: Record the animal's movement using a video camera connected to a tracking system.
-
Data Analysis: Analyze the recorded video to quantify various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypical behaviors
-
-
Interpretation: A significant decrease in total distance traveled and rearing frequency in the this compound-treated group compared to the vehicle group is indicative of sedation or hypoactivity.
Mandatory Visualization
Caption: General workflow for assessing this compound-induced side effects.
Caption: Simplified signaling pathway of this compound-induced motor side effects.
References
Selurampanel Technical Support Center: Optimizing Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing selurampanel (also known as BGG492) treatment protocols for maximal efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] By binding to these ionotropic glutamate (B1630785) receptors, it blocks the excitatory signaling of the neurotransmitter glutamate. This mechanism is the basis for its anticonvulsant properties.[1][3][4]
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 27.5 mg/mL (72.86 mM), though ultrasonic assistance may be needed. For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: Preclinical data suggests that this compound has no significant affinity for other common receptors, indicating a relatively specific binding profile for AMPA/kainate receptors. However, as with any compound, high concentrations may lead to non-specific effects. Researchers should always include appropriate controls to monitor for potential off-target activity in their specific experimental system.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cell viability assays.
-
Possible Cause: Compound precipitation. At high concentrations, this compound, like many small molecules, may precipitate out of the aqueous culture medium, leading to inconsistent results and artifacts.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitation before adding viability reagents.
-
Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Problem: Difficulty obtaining a stable whole-cell patch-clamp recording.
-
Possible Cause: Pipette drift or unstable seal. These are common issues in electrophysiology that can be exacerbated by the introduction of a new compound.
-
Troubleshooting Steps:
-
Pipette Stability: Ensure your micromanipulator is stable and there is no drift in the pipette position over time.
-
Seal Formation: If you have difficulty forming a Giga-ohm seal, check the health of your cells, the cleanliness of your pipette, and the osmolarity of your solutions.
-
Holding Voltage: Unstable recordings can sometimes be related to the holding voltage. Experiment with slightly different holding potentials to see if stability improves. For recording AMPA receptor-mediated currents, a holding potential of -70 mV is typically used.
-
In Vivo Experiments
Problem: Inconsistent anticonvulsant effects in animal models.
-
Possible Cause: Issues with drug formulation and administration. The method of preparing and delivering this compound can significantly impact its bioavailability and, consequently, its efficacy.
-
Troubleshooting Steps:
-
Formulation: For oral administration in rodents, a common vehicle is a suspension in a solution such as 0.5% methylcellulose (B11928114). Ensure the suspension is homogenous before each administration.
-
Dose and Timing: The timing of administration relative to the seizure induction is critical. For the maximal electroshock seizure (MES) model in mice, a 1-hour pretreatment time has been shown to be effective. The reported oral ED50 in this model is approximately 7 mg/kg.
-
Pharmacokinetics: Be mindful of the species-specific pharmacokinetics. In mice, this compound has a plasma half-life of approximately 3.3 hours. The experimental timeline should be designed accordingly.
-
Data Presentation
Table 1: In Vitro Efficacy and Properties of this compound
| Parameter | Value | Species/System | Reference(s) |
| IC50 (AMPA Receptor) | 190 nM | Rat | |
| Functional Efficacy (AMPA Receptor) | 0.46 µM | Rat Cortical Wedge | |
| Functional Efficacy (Kainate Receptor) | 0.42 µM | Rat Cortical Wedge | |
| Solubility in DMSO | 27.5 mg/mL (72.86 mM) | - |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Route of Administration | ED50 | Reference(s) |
| Maximal Electroshock Seizure (MES) | Mouse | Oral | ~7 mg/kg |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference(s) |
| Plasma Half-life (t1/2) | 3.3 hours | 3 mg/kg i.v. | |
| Volume of Distribution (Vdss) | 1.3 L/kg | 3 mg/kg i.v. | |
| Clearance | 5.4 mL/min/kg | 3 mg/kg i.v. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism
Objective: To measure the inhibitory effect of this compound on AMPA-mediated currents in cultured neurons.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical)
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
AMPA (agonist)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Methodology:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Plate neurons on coverslips suitable for electrophysiology.
-
Place a coverslip in the recording chamber and perfuse with aCSF at a rate of 1.5 mL/min.
-
Pull glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron and form a Giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Establish a stable baseline recording of AMPA-evoked currents by puffing a low concentration of AMPA onto the cell.
-
Bath-apply this compound at the desired concentrations, ensuring the final DMSO concentration is minimal.
-
After a stable baseline is achieved in the presence of this compound, re-apply the AMPA puff.
-
Record the reduction in the AMPA-evoked current amplitude.
-
Wash out this compound with aCSF to observe any recovery of the current.
-
Analyze the data to determine the dose-dependent inhibition and calculate the IC50.
Maximal Electroshock Seizure (MES) Model
Objective: To assess the in vivo anticonvulsant efficacy of this compound.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroconvulsive shock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Methodology:
-
Prepare the this compound suspension in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage. A typical administration volume is 10 mL/kg.
-
Allow for a pretreatment period (e.g., 1 hour).
-
Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the seizure phenotype. The primary endpoint is the abolition of the hindlimb tonic extension phase.
-
Record the number of animals protected from hindlimb tonic extension in each treatment group.
-
Calculate the ED50 using probit analysis.
Visualizations
Caption: this compound competitively antagonizes AMPA/kainate receptors.
Caption: Workflow for in vitro electrophysiological analysis.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The broad-spectrum activity of perampanel: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
selurampanel stability and storage conditions in DMSO
Technical Support Center: Selurampanel in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound solutions in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability, this compound stock solutions in DMSO should be aliquoted and stored under specific temperature conditions to minimize degradation and prevent issues from repeated freeze-thaw cycles.
-
Long-term storage: Store at -80°C for up to 6 months.[1]
-
Short-term storage: Store at -20°C for up to 1 month.[1]
Always use freshly opened, anhydrous DMSO for preparing solutions, as DMSO is hygroscopic and absorbed water can significantly impact compound stability and solubility.[1][2]
Q2: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A2: While specific data for this compound is not available, studies on diverse compound libraries in DMSO indicate that many compounds are stable for multiple freeze-thaw cycles. For instance, one study showed no significant compound loss after 11 cycles when solutions were frozen at -15°C and thawed under a nitrogen atmosphere.[3] To minimize risk, it is best practice to aliquot stock solutions into single-use volumes.
Q3: What is the solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is approximately 27.5 mg/mL (72.86 mM). It may be necessary to use an ultrasonic bath to ensure complete dissolution.
Q4: Can I store my this compound DMSO solution at room temperature?
A4: Storing this compound solutions at room temperature is strongly discouraged. Studies on various compounds have shown significant degradation over time at ambient temperatures. One study monitoring thousands of compounds found that the probability of observing the intact compound dropped to 83% after 6 months and 52% after one year of storage at room temperature.
Quantitative Stability Data
While specific public data on the degradation rate of this compound at various temperatures is limited, the following table provides an exemplary stability profile based on typical behavior for small molecules stored in DMSO. Researchers should perform their own stability studies for mission-critical applications.
| Storage Temp. | Time Point | Expected % Remaining (Illustrative) | Key Considerations |
| -80°C | 6 months | >98% | Recommended for long-term storage. |
| -20°C | 1 month | >95% | Suitable for short-term working stocks. |
| 4°C | 1 week | ~90-95% | Not recommended; risk of water absorption and degradation increases. |
| Room Temp. | 24 hours | <90% | Significant degradation possible; avoid this condition. |
Troubleshooting Guide
Issue 1: My this compound solution has visible precipitates.
-
Possible Cause 1: Poor Solubility. The concentration may be too high, or the compound may not have been fully dissolved initially.
-
Solution: Gently warm the vial and vortex or sonicate to redissolve the compound. For future preparations, ensure the concentration does not exceed the solubility limit of 27.5 mg/mL.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing can cause compounds to come out of solution.
-
Solution: Prepare single-use aliquots to avoid cycling the main stock solution.
-
-
Possible Cause 3: Water Contamination. DMSO is highly hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds.
-
Solution: Use anhydrous, high-purity DMSO and handle it in a low-humidity environment. Store DMSO properly sealed.
-
Issue 2: I am observing inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage (e.g., prolonged time at room temperature, excessive freeze-thaw cycles).
-
Solution: Prepare a fresh stock solution from solid powder. Perform a stability study to confirm the integrity of your stored aliquots (see Experimental Protocol below).
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to pipetting errors or solvent evaporation from improperly sealed vials.
-
Solution: Re-measure the concentration if possible. Ensure vials are sealed tightly with appropriate caps (B75204) and parafilm.
-
Caption: Troubleshooting workflow for this compound DMSO solution issues.
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol describes a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in DMSO over time.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (IS): A stable, non-reactive compound with similar chromatographic properties.
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene (B1209903) vials with screw caps
2. Stock Solution Preparation:
-
This compound Stock (e.g., 10 mM): Accurately weigh this compound and dissolve it in anhydrous DMSO to the target concentration. Vortex thoroughly to ensure complete dissolution.
-
Internal Standard Stock (10 mM): Prepare a 10 mM stock of the IS in DMSO.
3. Sample Incubation:
-
Aliquot the this compound stock solution into multiple vials, one for each time point and temperature condition.
-
Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and Room Temperature).
4. Sample Analysis at Time Points (T=0, T=1 week, T=1 month, etc.):
-
Time Zero (T0) Sample:
-
Mix an aliquot of the this compound stock solution with an equal volume of the IS stock solution.
-
Dilute this mixture with 50:50 ACN:Water to a final concentration suitable for your LC-MS system (e.g., 1 µM).
-
This sample represents 100% compound integrity.
-
-
Incubated Samples (Tx):
-
At each designated time point, retrieve one vial from each temperature condition.
-
Allow the vial to thaw completely and reach room temperature.
-
Prepare the sample for analysis exactly as described for the T0 sample.
-
5. LC-MS/HPLC Method:
-
Use a validated reverse-phase LC method capable of separating this compound from potential degradants and the internal standard.
-
Example Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient, such as 5-95% B over 5 minutes.
-
Detection: UV detector at the compound's maximum absorbance wavelength and/or a mass spectrometer.
-
6. Data Analysis:
-
For each sample, determine the peak area of this compound and the internal standard.
-
Calculate the Peak Area Ratio: Ratio = Peak Area of this compound / Peak Area of IS.
-
Calculate the percentage of this compound remaining relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time for each storage condition to visualize the degradation profile.
Caption: Experimental workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Troubleshooting Inconsistent Results in Selumetinib Panel Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during selumetinib (B1684332) panel experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for selumetinib across different experimental batches in the same cell line. What are the potential causes?
Inconsistent IC50 values for selumetinib can stem from several pre-analytical and analytical factors. The most common sources of variability include:
-
Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and media composition can significantly impact cellular response to MEK inhibition.[1][2] Cells that are too confluent or have been in culture for too long may exhibit altered signaling pathways.
-
Reagent Quality and Handling: Lot-to-lot variation in selumetinib, serum, or other media components can lead to inconsistent results.[3] Improper storage or repeated freeze-thaw cycles of selumetinib stock solutions can also affect its potency.[4]
-
Assay Protocol Deviations: Inconsistent incubation times, variations in cell seeding density, and pipetting errors are common sources of variability in cell-based assays.[5]
-
Cell Line Integrity: Misidentification or cross-contamination of cell lines is a critical issue that can lead to unexpected results. Genetic drift within a cell line over time can also alter its sensitivity to inhibitors.
To mitigate this, it is crucial to standardize operating procedures, including cell passage number limits and consistent seeding densities. Regular cell line authentication and testing for contaminants like mycoplasma are also essential.
Q2: Our Western blot results for phospho-ERK (p-ERK) inhibition by selumetinib are not consistent. Sometimes we see strong inhibition, and other times it's weak, even at the same concentration. What should we check?
Inconsistent Western blot results are a frequent challenge. Here are key areas to troubleshoot:
-
Sample Preparation: Ensure consistent lysis buffer composition, including fresh protease and phosphatase inhibitors, to prevent protein degradation. Incomplete cell lysis can also lead to variable protein yields.
-
Protein Quantification: Inaccurate protein quantification will lead to uneven loading on the gel. Always perform a reliable protein assay (e.g., BCA) and normalize loading amounts.
-
Antibody Performance: Antibody quality is paramount. Use antibodies validated for the specific application. Optimize primary and secondary antibody concentrations to ensure a good signal-to-noise ratio. High background or non-specific bands can be addressed by optimizing blocking conditions and increasing the number and duration of wash steps.
-
Transfer Efficiency: Poor transfer of proteins from the gel to the membrane can result in weak or no signal. This can be checked by staining the membrane with Ponceau S after transfer.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of selumetinib using a resazurin-based assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of selumetinib in DMSO.
-
Perform serial dilutions of the selumetinib stock solution in a complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the prepared selumetinib dilutions. Include vehicle control (DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add 20 µL of resazurin (B115843) solution to each well and incubate for 2-4 hours.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for p-ERK Inhibition
This protocol describes the detection of phosphorylated ERK1/2 levels following selumetinib treatment.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of selumetinib for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK1/2 levels to total ERK1/2 and the loading control.
-
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action | Expected Outcome |
| Cell Culture Variability | Standardize cell passage number (e.g., use cells between passages 5-15). Ensure consistent seeding density and confluency at the time of treatment. | Reduced batch-to-batch variation in cell growth and drug response. |
| Reagent Inconsistency | Aliquot and store selumetinib stock solutions at -80°C to avoid repeated freeze-thaw cycles. Test new lots of serum and media for consistency. | Consistent drug potency and minimal impact from reagent variability. |
| Protocol Deviations | Use calibrated pipettes and ensure proper mixing of reagents. Adhere strictly to incubation times. | Increased precision and reproducibility of the assay. |
| Cell Line Integrity | Perform regular cell line authentication (e.g., STR profiling) and mycoplasma testing. | Confidence that the observed results are specific to the intended cell line. |
Table 2: Troubleshooting Inconsistent Western Blot Results for p-ERK
| Problem | Potential Cause | Solution |
| No or Low Signal | Poor protein transfer, inactive antibody, low protein concentration. | Check transfer efficiency with Ponceau S stain. Optimize antibody concentrations. Increase protein load. |
| High Background | Non-specific antibody binding, inadequate blocking, insufficient washing. | Optimize blocking conditions (e.g., 5% BSA or non-fat milk). Increase the number and duration of washes. Reduce antibody concentration. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure fresh protease inhibitors are used during sample preparation. |
| Uneven Bands | Uneven gel polymerization, inconsistent sample loading. | Ensure even gel polymerization. Quantify protein accurately and load equal amounts. |
Visualizations
References
identifying and mitigating off-target effects of selurampanel
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of selurampanel. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is being investigated for its potential therapeutic effects in conditions characterized by excessive glutamate-mediated excitatory neurotransmission, such as epilepsy and migraine.[1][2]
Q2: What are the known on-target and off-target binding affinities of this compound?
This compound exhibits a good binding affinity for its primary targets, the AMPA receptors. Preclinical data indicates an IC50 of 0.19 µM for rat AMPA receptors and 0.2 µM for human AMPA receptors.[3] The compound has shown selectivity of over 145-fold for the AMPA receptor compared to the glycine-binding site of the NMDA receptor and over 540-fold compared to kainate receptors.
| Target/Receptor | IC50/Ki | Selectivity vs. Primary Target | Reference |
| On-Target | |||
| AMPA Receptor (rat) | 0.19 µM | - | |
| AMPA Receptor (human) | 0.2 µM | - | |
| Off-Target (Selectivity Data) | |||
| NMDA Receptor (glycine site) | >145-fold less potent | >145x | |
| Kainate Receptors | >540-fold less potent | >540x |
Q3: What are the most commonly reported adverse effects of this compound in clinical trials, and what might they suggest about off-target effects?
The most frequently reported adverse effects in clinical trials include dizziness, somnolence, fatigue, and vertigo. These central nervous system (CNS) effects are common with drugs that modulate neuronal excitability. While they could be an extension of the on-target AMPA receptor antagonism, they may also indicate potential off-target interactions with other CNS receptors or ion channels that regulate alertness and balance.
| Adverse Effect | Incidence (in a trial for partial-onset seizures) | Potential Implication for Off-Target Effects | Reference |
| Dizziness | 27.5% | Modulation of vestibular or cerebellar pathways | |
| Somnolence | 17.6% | Interaction with receptors involved in sleep-wake cycles (e.g., histamine, dopamine, serotonin (B10506) receptors) | |
| Fatigue | 9.8% | General CNS depressant effects, potentially through various receptor systems | |
| Vertigo | 7.8% | Similar to dizziness, affecting the vestibular system |
Troubleshooting Guides
Problem: I am observing unexpected cellular phenotypes or animal behaviors in my experiments with this compound.
This could be due to off-target effects. The following troubleshooting guide outlines a systematic approach to investigate and mitigate these effects.
Signaling Pathway of this compound's On-Target Action
Caption: On-target action of this compound on glutamatergic signaling.
Experimental Protocols for Identifying Off-Target Effects
The following are detailed methodologies for key experiments to identify and characterize off-target effects of this compound.
In Vitro Safety Pharmacology Profiling
This is a crucial first step to identify potential off-target interactions across a broad range of molecular targets.
Objective: To screen this compound against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target binding.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Panel Selection: Utilize a commercially available in vitro safety pharmacology panel (e.g., Eurofins SafetyScreen44 or WuXi AppTec Mini Safety 44 Panel). These panels typically include targets associated with known adverse drug reactions.
-
Assay Performance: The contract research organization (CRO) will perform radioligand binding assays or functional assays for each target in the panel. Typically, a single high concentration of this compound (e.g., 10 µM) is used for the initial screen.
-
Data Analysis: The results are usually expressed as the percentage of inhibition of radioligand binding or a functional response. A significant interaction is typically defined as >50% inhibition.
-
Follow-up Studies: For any "hits" identified in the primary screen, perform concentration-response curves to determine the IC50 or Ki values. This will quantify the potency of this compound at the off-target.
Workflow for In Vitro Safety Pharmacology Profiling
References
Technical Support Center: Chronic Dosing of Selurampanel in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using selurampanel in chronic rodent studies. The information is intended for scientists and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BGG492) is an orally active, competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist.[1][2] It belongs to the quinazolinedione sulfonamide class of compounds.[3] By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA receptors, this compound reduces excessive excitatory signaling in the central nervous system (CNS), which is a key mechanism in the generation and spread of seizures.[1][4]
Q2: What are the potential therapeutic applications of this compound investigated in preclinical rodent models?
This compound has primarily been investigated for its anticonvulsant properties in various rodent models of epilepsy. It has shown efficacy against maximal electroshock seizure (MES)-induced tonic-clonic seizures in mice. Preclinical studies suggest its potential as a broad-spectrum antiepileptic agent.
Q3: What are the known adverse effects of this compound from clinical studies, and how might they translate to rodents?
In human clinical trials, the most commonly reported side effects of this compound are dizziness and somnolence. While direct translation of these subjective effects to rodents is difficult, researchers should be vigilant for corresponding behavioral changes such as sedation, lethargy, motor impairment, and ataxia. Chronic administration of other AMPA receptor antagonists has been associated with anxiolytic-like effects at lower doses and sedative properties at higher doses.
Q4: Is there a risk of developing tolerance to the effects of this compound with chronic dosing?
Troubleshooting Guide for Chronic Dosing Experiments
Formulation and Administration
Issue: this compound has poor aqueous solubility. How can I prepare a stable formulation for chronic oral dosing in rodents?
This compound is known to be poorly soluble in water. For preclinical oral administration, a suspension is typically required.
-
Recommended Vehicles: Based on practices for poorly soluble compounds and other quinazolinone derivatives, the following vehicles can be considered:
-
0.5% - 1% Carboxymethylcellulose (CMC) in purified water: This is a common vehicle for creating stable suspensions for oral gavage.
-
0.5% Methylcellulose (B11928114) (MC) in purified water: Similar to CMC, methylcellulose is a widely used suspending agent.
-
Aqueous solution of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD): Cyclodextrins can be used to increase the solubility of hydrophobic compounds.
-
-
Preparation Tips:
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle (e.g., 0.5% CMC in water).
-
Gradually add the this compound powder to a small volume of the vehicle and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the formulation fresh daily, if possible. If stored, conduct stability tests to ensure the compound does not degrade or precipitate. Store refrigerated and protected from light, and re-suspend thoroughly before each administration.
-
Issue: I am observing signs of stress or injury in my rats after repeated oral gavage.
Chronic oral gavage can be a significant stressor and may lead to esophageal or gastric injury, which can compromise the welfare of the animals and the validity of the study results.
-
Troubleshooting Steps:
-
Refine Gavage Technique: Ensure that personnel are properly trained in oral gavage techniques. Use appropriately sized and flexible gavage needles to minimize trauma. The rat should be properly restrained to ensure the needle passes into the esophagus without force.
-
Consider Alternative Dosing Methods:
-
Voluntary consumption in a palatable vehicle: Mixing the daily dose in a small amount of a palatable food, such as a flavored gel or paste, can be a less stressful alternative. This requires validation to ensure complete consumption of the dose.
-
Formulation in chow: For long-term studies, having the drug formulated into the rodent chow can provide consistent, stress-free administration.
-
-
Monitor for Adverse Signs: Regularly check for signs of gavage-related injury, such as difficulty swallowing, weight loss, or respiratory distress. If observed, pause dosing and consult with veterinary staff.
-
Pharmacokinetics and Dosing Regimen
Issue: How do I determine the appropriate chronic dosing regimen for this compound in rats?
The rapid metabolism of many drugs in rodents compared to humans presents a challenge for maintaining therapeutic drug levels.
-
Key Pharmacokinetic Parameters (from acute mouse studies):
-
Half-life (t½): Approximately 3.3 hours in mice after a 3 mg/kg intravenous dose. Half-life in rats may differ but is expected to be relatively short.
-
Oral Bioavailability: Generally good for this class of compounds.
-
-
Considerations for Chronic Dosing:
-
Due to the likely short half-life in rats, once-daily dosing may result in significant fluctuations in plasma concentrations.
-
To maintain more stable drug exposure, consider twice-daily (BID) or three-times-daily (TID) dosing .
-
Alternatively, continuous administration methods like osmotic mini-pumps could be explored if oral administration is not a study requirement.
-
Conduct a pilot pharmacokinetic study in your specific rodent strain to determine the half-life and peak-to-trough fluctuations with your chosen dosing regimen.
-
| Parameter | Value (in mice) | Reference |
| Plasma Half-life (t½) | 3.3 hours (i.v.) | |
| Volume of Distribution (Vdss) | 1.3 L/kg | |
| Clearance | 5.4 mL/min/kg | |
| Oral ED50 (MES model) | ~7 mg/kg |
Table 1: Pharmacokinetic and Efficacy Data for this compound in Mice.
Tolerability and Adverse Effects
Issue: What are the expected on-target adverse effects of chronic AMPA receptor antagonism in rodents, and how can I monitor for them?
Chronic blockade of AMPA receptors can lead to a range of CNS-related effects.
-
Potential Adverse Effects:
-
Motor Impairment: Ataxia, abnormal gait, and reduced performance on motor coordination tasks (e.g., rotarod).
-
Sedation/Lethargy: Reduced spontaneous activity in the home cage.
-
Cognitive and Behavioral Changes: While some AMPA antagonists have shown anxiolytic-like effects, chronic blockade could potentially impact learning and memory. Studies with the AMPA antagonist NBQX in juvenile rats have shown that administration before or after spatial training can impair long-term memory.
-
Changes in Social Behavior: Administration of the AMPA antagonist NBQX has been shown to suppress social interaction in both adolescent and adult rats.
-
-
Monitoring Plan: A comprehensive monitoring plan is crucial for chronic studies.
| Monitoring Parameter | Frequency | Rationale |
| Clinical Observations | Daily | To detect overt signs of toxicity, changes in posture, and general well-being. |
| Body Weight | At least twice weekly | A sensitive indicator of general health and potential toxicity. |
| Food and Water Intake | Weekly (or more frequently if changes are observed) | To assess for effects on appetite and hydration. |
| Functional Observational Battery (FOB) | Baseline and at regular intervals (e.g., monthly) | To systematically assess for neurological and behavioral changes. |
| Motor Coordination (e.g., Rotarod) | Baseline and at regular intervals | To quantify any motor impairment. |
Table 2: Recommended Monitoring Schedule for Chronic this compound Studies.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% carboxymethylcellulose (CMC).
-
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (low viscosity)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and volumetric flasks
-
-
Procedure:
-
Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir until fully dissolved. Allow to cool to room temperature.
-
Calculate the required amount of this compound for the desired final volume (e.g., 100 mg for 10 mL).
-
Place the this compound powder in a mortar.
-
Add a small volume of the 0.5% CMC vehicle (e.g., 1-2 mL) to the powder and triturate with the pestle to create a uniform paste. This step is critical to prevent clumping.
-
Gradually add the remaining vehicle in small portions while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Store in a labeled, light-protected container at 4°C. Stir vigorously before each use to re-suspend the particles.
-
Protocol 2: Chronic Oral Dosing and Monitoring in Rats
-
Objective: To administer this compound orally to rats for a 28-day period and monitor for tolerability.
-
Animals: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC), administered orally twice daily (BID).
-
Group 2: Low-dose this compound (e.g., 5 mg/kg), BID.
-
Group 3: Mid-dose this compound (e.g., 15 mg/kg), BID.
-
Group 4: High-dose this compound (e.g., 50 mg/kg), BID.
-
-
Procedure:
-
Acclimation: Acclimate animals for at least one week before the start of the study.
-
Baseline Data Collection: Record baseline body weights and perform any baseline behavioral assessments (e.g., FOB, rotarod).
-
Dosing: Administer the prepared this compound suspension or vehicle via oral gavage at the specified dose volume (typically 5-10 mL/kg, adjusted for body weight). Dosing should occur at approximately the same time each day.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., lethargy, ataxia, changes in respiration, convulsions).
-
Twice Weekly: Record body weights.
-
Weekly: Measure food and water consumption.
-
End of Study: Collect blood samples for clinical pathology and terminal tissues for histopathology.
-
-
Visualizations
Caption: Mechanism of action of this compound at the AMPA receptor.
Caption: Experimental workflow for a chronic this compound rodent study.
References
- 1. The effect of AMPA receptor blockade on spatial information acquisition, consolidation and expression in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Selurampanel Experimental Protocols: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols that use selurampanel (BGG 492).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BGG 492) is an orally active, competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It also shows activity as a kainate receptor antagonist.[3][4] By competitively binding to the glutamate (B1630785) binding site on the AMPA receptor, this compound blocks the channel from opening, thereby inhibiting the influx of sodium and calcium ions that mediate fast excitatory neurotransmission in the central nervous system.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound powder is a white to off-white solid. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10-50 mM), use newly opened, anhydrous DMSO and ultrasonic treatment may be necessary to ensure complete dissolution.
-
Storage of Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the experimental system (e.g., cell type, receptor expression levels, agonist concentration). However, based on its reported potency, a starting concentration range of 0.1 to 10 µM is recommended for most cell-based assays. Its reported IC50 is 190 nM, and functional efficacy in rat cortical wedge preparations has been observed at 0.46 µM. It is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: What is an appropriate vehicle control for experiments with this compound?
A4: Since this compound is typically dissolved in DMSO, the appropriate vehicle control is a matching concentration of DMSO in your culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the experiment is low (typically ≤ 0.1%) and consistent across all conditions, as higher concentrations of DMSO can have independent biological effects on cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Physicochemical and Potency Data
| Parameter | Value | Source |
| Molecular Weight | 377.42 g/mol | |
| Formula | C₁₆H₁₉N₅O₄S | |
| Appearance | White to off-white solid | |
| IC₅₀ (AMPA Receptor) | 190 nM | |
| Functional Efficacy (rat AMPAR) | 0.46 µM | |
| Functional Efficacy (rat KAR) | 0.42 µM |
Table 2: Solubility and Storage Recommendations
| Parameter | Details | Source |
| Solvent for Stock | DMSO (up to 27.5 mg/mL or 72.86 mM) | |
| Powder Storage | -20°C (3 years) or 4°C (2 years) | |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) |
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Competitive antagonism of the AMPA receptor by this compound.
General Experimental Workflow
Caption: A typical workflow for an in vitro experiment using this compound.
Troubleshooting Guide
Competitive AMPA receptor antagonists can sometimes produce unexpected results. This guide addresses common issues.
Problem 1: No or reduced inhibitory effect of this compound observed.
| Possible Cause | Suggested Solution |
| Degraded Compound | Ensure this compound powder and stock solutions have been stored correctly. Prepare fresh stock solutions from powder if degradation is suspected. |
| Suboptimal Concentration | Perform a dose-response experiment (e.g., 10 nM to 50 µM) to determine the EC₅₀ in your specific system. The published IC₅₀ of 190 nM is a guideline. |
| High Agonist Concentration | As a competitive antagonist, this compound's effect can be overcome by high concentrations of the agonist (glutamate/AMPA). Try reducing the agonist concentration to the lowest level that still produces a robust, reproducible response. |
| Poor Solubility in Assay | Although soluble in DMSO, this compound may precipitate in aqueous assay buffers ("crashing out"). Ensure the final DMSO concentration is low and consistent. Visually inspect for any precipitation after adding the compound to the buffer. |
| Incorrect Vehicle Control | Ensure the vehicle control contains the exact same final concentration of DMSO as the this compound-treated samples. |
Problem 2: High background noise or off-target effects observed.
| Possible Cause | Suggested Solution |
| Cell Toxicity | High concentrations of this compound or the DMSO vehicle can be toxic to cells. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your main experiment to rule out toxicity. |
| Compound Precipitation | Precipitated compound can cause light scattering in fluorescence-based assays, leading to artifacts. Centrifuge your final working solutions before adding them to the cells. |
| Interaction with other Receptors | While relatively selective, at high concentrations this compound may have off-target effects. Cross-reference your results with another known AMPA antagonist (e.g., NBQX) to confirm the effect is specific to AMPA receptor blockade. |
Troubleshooting Logic
Caption: A decision tree for troubleshooting lack of this compound effect.
Key Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol outlines the measurement of AMPA-induced calcium influx in cultured cells (e.g., primary cortical neurons or HEK293 cells expressing AMPA receptors).
Materials:
-
Cultured cells on glass-bottom imaging dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
This compound stock solution (10 mM in DMSO)
-
AMPA or L-Glutamate stock solution (10 mM in water)
Methodology:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 70-80%) on imaging dishes.
-
Dye Loading:
-
Prepare a loading solution of 3-5 µM Fluo-4 AM with an equal volume of 20% Pluronic F-127 in HBSS.
-
Remove culture medium from cells, wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.
-
Wash cells gently with HBSS three times to remove excess dye. Add fresh HBSS for imaging.
-
-
Compound Incubation:
-
Prepare working dilutions of this compound and vehicle (DMSO) in HBSS. For a dose-response, prepare concentrations from 10 nM to 10 µM.
-
Add the this compound or vehicle solutions to the respective dishes and incubate for 15-30 minutes at room temperature.
-
-
Imaging and Stimulation:
-
Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Begin recording baseline fluorescence (e.g., 488 nm excitation, ~520 nm emission) for 60 seconds.
-
Add the AMPA/Glutamate agonist to achieve a final concentration that elicits a sub-maximal response (e.g., 10-100 µM).
-
Continue recording the fluorescence signal for an additional 3-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Quantify the change in fluorescence intensity over time (ΔF/F₀), where F₀ is the baseline fluorescence.
-
Compare the peak response in this compound-treated cells to the vehicle-treated control to determine the percent inhibition.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring AMPA-evoked currents in neurons in brain slices or cultured cells.
Materials:
-
Brain slice or cultured neuron preparation
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Internal solution for patch pipette
-
Borosilicate glass capillaries for pipettes
-
Electrophysiology rig (amplifier, micromanipulator, data acquisition system)
-
This compound stock solution (10 mM in DMSO)
-
AMPA or L-Glutamate stock solution (10 mM in water)
Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons for recording. Continuously perfuse the recording chamber with oxygenated aCSF.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Obtain Whole-Cell Configuration:
-
Approach a target neuron and form a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Baseline Recording:
-
Record baseline activity. Apply the AMPA/Glutamate agonist via a puffer pipette or bath application for a short duration (e.g., 2-5 ms (B15284909) puff or 30s bath) to evoke an inward current.
-
Repeat the agonist application every 60 seconds until a stable baseline current amplitude is established (at least 3-5 consecutive stable responses).
-
-
This compound Application:
-
Switch the perfusion solution to aCSF containing the desired concentration of this compound (and matching DMSO concentration).
-
Allow the drug to perfuse for 5-10 minutes.
-
-
Post-Drug Recording:
-
Continue to apply the agonist at the same interval (every 60 seconds) in the presence of this compound.
-
Record the inhibited current amplitudes.
-
-
Washout: Switch the perfusion back to the control aCSF to observe any reversal of the antagonist effect (washout).
-
Data Analysis:
-
Measure the peak amplitude of the AMPA-evoked currents before, during, and after this compound application.
-
Calculate the percent inhibition by comparing the current amplitude during drug application to the baseline amplitude.
-
References
Technical Support Center: Selurampanel Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in selurampanel research studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BGG492) is an experimental competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its primary mechanism of action is to block the binding of the excitatory neurotransmitter glutamate (B1630785) to these receptors, thereby reducing neuronal excitation.[1][3]
Q2: What are the common research applications for this compound?
A2: this compound has been investigated primarily for its potential as an antiepileptic drug.[1] It has also been studied in the context of migraine and tinnitus. In a preclinical setting, it is often used to probe the role of AMPA/kainate receptor-mediated signaling in various neurological processes and disease models.
Q3: What is the IC50 of this compound for AMPA receptors?
A3: The reported IC50 of this compound for the AMPA receptor is approximately 190 nM. However, it's important to note that IC50 values can vary between studies and experimental conditions.
Q4: What are the known side effects of this compound in clinical trials, and could they be relevant in preclinical animal studies?
A4: Common adverse events reported in clinical trials include dizziness, somnolence (drowsiness), and fatigue. These central nervous system effects are plausible in animal models and should be considered when designing behavioral experiments, as they could potentially confound the results.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years, or as a solution in a suitable solvent at -80°C for up to one year.
Troubleshooting Guides
In Vitro Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, cell density).2. Variability in reagent preparation (e.g., this compound stock solution, agonist concentration).3. Differences in assay parameters (e.g., incubation time, temperature).4. Inconsistent data analysis methods. | 1. Maintain consistent cell culture practices.2. Prepare fresh reagents and validate their concentrations.3. Standardize all assay parameters.4. Use a consistent and appropriate curve-fitting model for IC50 calculation. |
| Lower than expected potency of this compound. | 1. Degradation of this compound stock solution.2. High concentration of agonist in the assay, leading to increased competition.3. Presence of endogenous glutamate in the cell culture medium. | 1. Prepare fresh stock solutions of this compound and store them properly.2. Optimize the agonist concentration to be near its EC50 for the assay.3. Consider using a glutamate-free medium or washing cells before the assay. |
| Cell toxicity observed at higher concentrations of this compound. | 1. Off-target effects of the compound.2. High concentration of the solvent (e.g., DMSO). | 1. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration range.2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.5% for DMSO). |
| Inconsistent results in electrophysiology recordings. | 1. Fluctuation in the health of the cells or brain slices.2. Instability of the patch-clamp recording.3. Variability in the application of this compound and agonist. | 1. Use healthy, well-maintained cells or slices.2. Ensure a stable giga-seal and monitor access resistance throughout the recording.3. Use a fast and reliable perfusion system for drug application. |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in anticonvulsant efficacy. | 1. Inconsistent drug administration (e.g., route, volume, timing).2. Variability in the induction of seizures.3. Differences in animal strain, age, or weight.4. Drug metabolism differences between individual animals. | 1. Standardize the drug administration protocol.2. Ensure consistent parameters for seizure induction (e.g., electrical current in MES, dose of chemical convulsant).3. Use a homogenous group of animals for each experiment.4. Increase the number of animals per group to improve statistical power. |
| Unexpected behavioral side effects. | 1. Sedative or ataxic effects of this compound.2. Off-target effects of the compound. | 1. Conduct a battery of behavioral tests (e.g., open field, rotarod) to characterize the behavioral phenotype at the doses used.2. If possible, use a lower, non-sedating dose that is still effective.3. Consider the timing of the behavioral test relative to drug administration. |
| Lack of a clear dose-response relationship. | 1. Insufficient range of doses tested.2. Saturation of the therapeutic effect at the doses used.3. "U-shaped" dose-response curve due to complex biological effects. | 1. Test a wider range of doses, including lower and higher concentrations.2. If a plateau is reached, the maximal effect may have been achieved.3. Consider the possibility of a non-linear dose-response and consult relevant literature. |
| Difficulty in reproducing published results. | 1. Subtle differences in experimental protocols.2. Differences in the source or purity of this compound.3. Environmental factors affecting animal behavior and physiology. | 1. Carefully review and replicate the published methodology.2. Obtain the compound from a reputable supplier and verify its purity if possible.3. Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, noise level). |
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 | 190 nM | AMPA receptor antagonism | |
| Functional Efficacy (AMPA) | 0.46 µM | Rat cortical wedge | |
| Functional Efficacy (Kainate) | 0.42 µM | Rat cortical wedge |
In Vivo Efficacy of this compound in a Mouse Seizure Model
| Model | Parameter | Value | Administration Route | Reference |
| Maximal Electroshock Seizure (MES) | ED50 | ~7 mg/kg | Oral |
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
Objective: To measure the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.
-
Solutions:
-
External solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution: Containing (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from cultured neurons.
-
Hold the membrane potential at -70 mV to record inward currents.
-
Apply a selective AMPA receptor agonist (e.g., 10 µM AMPA or 100 µM kainate) using a fast perfusion system to evoke a baseline current.
-
After establishing a stable baseline, co-apply the agonist with different concentrations of this compound.
-
Wash out this compound and re-apply the agonist to check for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot a dose-response curve and fit it with a suitable equation to determine the IC50 value.
-
In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
Objective: To assess the anticonvulsant efficacy of this compound against chemically-induced seizures.
Methodology:
-
Animals: Use male adult mice (e.g., C57BL/6 strain), weighing 20-25g. Acclimatize the animals for at least one week before the experiment.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before seizure induction (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
Inject a convulsant dose of pentylenetetrazol (PTZ) (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the mouse in an observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
Measure the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and incidence of tonic-clonic seizures between the vehicle- and this compound-treated groups.
-
Determine the dose of this compound that provides a significant reduction in seizure severity or protects a certain percentage of animals from tonic-clonic seizures (e.g., ED50).
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Simplified downstream signaling of the AMPA receptor.
Caption: In vivo experimental workflow for this compound.
References
Validation & Comparative
A Comparative In Vitro Analysis of Selurampanel and Perampanel: Two Distinct AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of selurampanel and perampanel (B3395873), two antiepileptic drugs that target the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in the mediation of fast excitatory neurotransmission in the central nervous system. While both drugs modulate AMPA receptor activity, they do so through different mechanisms, leading to distinct pharmacological profiles. This document summarizes key in vitro data, outlines experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Mechanism of Action: A Tale of Two Antagonists
Perampanel is a selective, non-competitive antagonist of the AMPA receptor.[1] It binds to an allosteric site on the receptor, distinct from the glutamate (B1630785) binding site, thereby altering the receptor's conformation and reducing its response to glutamate.[1] This non-competitive antagonism means that perampanel's inhibitory effect is not overcome by increasing concentrations of glutamate.[2]
In contrast, this compound (also known as BGG492) acts as a competitive antagonist at both AMPA and kainate receptors.[3][4] It directly competes with the endogenous ligand glutamate for binding to the receptor's active site. The efficacy of this compound is therefore dependent on the concentration of glutamate in the synaptic cleft.
Quantitative In Vitro Data Summary
The following table summarizes key quantitative data from in vitro studies of this compound and perampanel, providing a direct comparison of their potency and selectivity.
| Parameter | This compound (BGG492) | Perampanel | Reference |
| Mechanism of Action | Competitive AMPA/kainate receptor antagonist | Non-competitive AMPA receptor antagonist | |
| IC50 (AMPA-induced Ca2+ influx) | 190 nM | 93 nM | |
| Selectivity | Antagonizes both AMPA and kainate receptors | Highly selective for AMPA receptors over NMDA receptors |
Key Experimental Protocols
The following sections detail the methodologies used to derive the quantitative data presented above.
Determination of IC50 for AMPA-Induced Intracellular Calcium Influx
This assay is crucial for quantifying the potency of AMPA receptor antagonists.
Objective: To determine the concentration of the antagonist required to inhibit 50% of the maximal cellular response (calcium influx) induced by an AMPA receptor agonist.
Methodology:
-
Cell Culture: Primary rat cortical neurons are cultured in appropriate media and conditions to ensure healthy growth and expression of AMPA receptors.
-
Calcium Imaging: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence imaging system.
-
Agonist Application: A fixed concentration of AMPA is applied to the neurons to induce an increase in intracellular calcium.
-
Antagonist Application: The experiment is repeated with the co-application of varying concentrations of the antagonist (this compound or perampanel) along with the AMPA agonist.
-
Data Analysis: The peak fluorescence intensity, corresponding to the peak intracellular calcium concentration, is measured for each antagonist concentration. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Receptor Selectivity
This assay is used to determine the binding affinity of a compound to its target receptor and to assess its selectivity against other receptors.
Objective: To assess the ability of a test compound to displace a radiolabeled ligand from its binding site on the AMPA receptor and other glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from rat forebrain tissue, which is rich in glutamate receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the AMPA receptor (e.g., [3H]perampanel) in the presence of varying concentrations of the unlabeled test compound (this compound or perampanel).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (the Ki value) is determined. To assess selectivity, similar experiments are performed using radioligands for other receptors, such as NMDA receptors. Perampanel has been shown to have minimal effect on NMDA-induced increases in intracellular calcium, indicating high selectivity for AMPA receptors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the AMPA receptor signaling pathway and a typical experimental workflow for evaluating AMPA receptor antagonists.
Figure 1: AMPA Receptor Signaling Pathway with Antagonist Action.
Figure 2: General Experimental Workflow for In Vitro Antagonist Evaluation.
Conclusion
This compound and perampanel represent two distinct approaches to the antagonism of AMPA receptors. Perampanel's non-competitive mechanism offers a consistent level of inhibition regardless of glutamate concentration, while this compound's competitive nature makes its efficacy dependent on the physiological context of the synapse. The in vitro data indicates that perampanel has a higher potency in inhibiting AMPA-induced calcium influx. The choice between these antagonists in a research or therapeutic setting will depend on the specific experimental question or clinical indication. This guide provides a foundational in vitro comparison to aid in these decisions.
References
- 1. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Selurampanel and Other Competitive AMPA Antagonists for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of selurampanel, a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, with other key players in its class. The following sections detail the comparative pharmacology, preclinical efficacy, and underlying experimental methodologies to support informed decisions in neuroscience research and drug development.
Introduction to Competitive AMPA Receptor Antagonism
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their overactivation is implicated in various neurological disorders, including epilepsy and excitotoxic neuronal injury. Competitive AMPA antagonists bind to the same site as the endogenous ligand glutamate, preventing receptor activation and subsequent neuronal depolarization. This mechanism offers a direct way to modulate excitatory signaling and has been a key area of interest for the development of novel therapeutics. This compound (BGG492) is a notable competitive AMPA antagonist that has been investigated in clinical trials for epilepsy.[1] This guide will compare its performance metrics against other well-characterized competitive AMPA antagonists.
Comparative Pharmacology: In Vitro Potency
The in vitro potency of competitive AMPA antagonists is a critical measure of their ability to inhibit receptor function. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in radioligand binding assays. A lower value indicates a higher potency.
| Compound | IC50 / Ki (nM) | Receptor Subtype Specificity | Chemical Class |
| This compound (BGG492) | 190 (IC50)[2][3] | AMPA/Kainate[4] | Quinazolinedione sulfonamide[5] |
| Becampanel (AMP397) | 11 (IC50) | AMPA | Quinoxalinedione |
| Fanapanel (ZK-200775/MPQX) | 21 (IC50), 3.2 (Ki) | AMPA/Kainate | Quinoxalinedione |
| Zonampanel (YM872) | Not explicitly found | AMPA | Quinoxalinedione |
| NBQX | 150 (IC50) | AMPA/Kainate | Quinoxalinedione |
| CNQX | 300 (IC50) | AMPA/Kainate | Quinoxalinedione |
Preclinical Efficacy: In Vivo Anticonvulsant Activity
The Maximal Electroshock Seizure (MES) model in rodents is a standard preclinical assay to evaluate the potential efficacy of antiepileptic drugs against generalized tonic-clonic seizures. The effective dose required to protect 50% of the animals from the tonic hindlimb extension phase of the seizure (ED50) is a key metric of in vivo potency.
| Compound | ED50 (mg/kg) | Route of Administration | Animal Model |
| This compound (BGG492) | ~7 | Oral | Mouse |
| Becampanel (AMP397) | Data not readily available | - | - |
| Fanapanel (ZK-200775/MPQX) | Data not readily available | - | - |
| Zonampanel (YM872) | Data not readily available | - | - |
| NBQX | Data not readily available | - | - |
| CNQX | Data not readily available | - | - |
Experimental Protocols
Competitive Radioligand Binding Assay for AMPA Receptor
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the AMPA receptor.
1. Membrane Preparation:
-
Rodent brains (e.g., rat cortex) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction containing the AMPA receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous glutamate.
2. Binding Assay:
-
The washed membranes are incubated in a buffer solution containing a known concentration of a radiolabeled competitive AMPA receptor antagonist (e.g., [3H]AMPA or another suitable radioligand).
-
Varying concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 4°C or room temperature).
3. Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Maximal Electroshock Seizure (MES) Test
This protocol is a widely used preclinical model to assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.
1. Animals:
-
Adult male rodents (mice or rats) are typically used. Animals are acclimatized to the laboratory conditions before the experiment.
2. Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered to the animals at various doses via a specific route (e.g., oral gavage or intraperitoneal injection). The timing of the test is determined by the expected time to peak effect of the drug.
3. Induction of Seizure:
-
A supramaximal electrical stimulus is delivered to the animal through corneal or ear-clip electrodes using a specialized electroconvulsive device. The stimulus parameters (e.g., current intensity, frequency, duration) are standardized (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).
4. Observation and Endpoint:
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the primary endpoint of the test. The abolition of this phase is considered a positive indication of anticonvulsant activity.
5. Data Analysis:
-
The percentage of animals protected from tonic hindlimb extension is calculated for each dose group.
-
The effective dose that protects 50% of the animals (ED50) is determined using probit analysis.
Visualizing the Molecular and Experimental Context
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of this compound, a Novel Orally Active and Competitive AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selurampanel and Non-Competitive AMPA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selurampanel, a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, and non-competitive AMPA receptor antagonists, with a focus on perampanel (B3395873), the first-in-class approved non-competitive antagonist. This document is intended to serve as a resource for researchers and drug development professionals by presenting objective data on their respective mechanisms, pharmacology, pharmacokinetics, and clinical profiles, supported by experimental methodologies.
Introduction to AMPA Receptor Antagonism
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their overactivation is implicated in the pathophysiology of various neurological disorders, including epilepsy.[1] Consequently, AMPA receptor antagonists have emerged as a promising therapeutic class. These antagonists can be broadly categorized into two main types based on their mechanism of action: competitive and non-competitive.
-
Competitive antagonists , such as this compound, bind to the same site as the endogenous agonist glutamate, thereby preventing receptor activation.[2]
-
Non-competitive antagonists , like perampanel, bind to an allosteric site on the receptor, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.[3]
This guide will delve into a detailed comparative analysis of these two modes of antagonism, using this compound and perampanel as primary examples.
Mechanism of Action: Competitive vs. Non-Competitive Antagonism
The fundamental difference in the mechanism of action between this compound and non-competitive antagonists like perampanel dictates their pharmacological properties.
This compound (Competitive Antagonist): this compound directly competes with glutamate for the agonist binding site on the AMPA receptor.[2] The level of inhibition by a competitive antagonist is dependent on the concentration of the agonist. Increasing the concentration of glutamate can overcome the inhibitory effect of a competitive antagonist.
Perampanel (Non-Competitive Antagonist): Perampanel binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event induces a conformational change that prevents the ion channel from opening, regardless of whether glutamate is bound. Therefore, the inhibition by a non-competitive antagonist is not surmountable by increasing the agonist concentration.
Quantitative Data Presentation
The following tables summarize the key pharmacological, pharmacokinetic, and clinical parameters for this compound and perampanel based on available data. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is compiled from various sources.
Table 1: Pharmacological Profile
| Parameter | This compound (BGG492) | Perampanel (Fycompa®) | References |
| Mechanism of Action | Competitive AMPA/Kainate receptor antagonist | Non-competitive AMPA receptor antagonist | , |
| Binding Site | Glutamate binding site | Allosteric site | , |
| IC₅₀ (AMPA receptor) | 0.19 µM (rat), 0.2 µM (human) | 93 nM (rat cortical neurons) | , |
| Selectivity | >145-fold over NMDA receptor (glycine site), >540-fold over kainate receptors | Highly selective for AMPA vs. NMDA receptors | , |
Table 2: Pharmacokinetic Profile (Human Data)
| Parameter | This compound (BGG492) | Perampanel (Fycompa®) | References |
| Bioavailability | Good oral bioavailability | ~100% | , |
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~1-3 hours | 0.5 - 2.5 hours (fasting) | , |
| Protein Binding | 75-88% | ~95% | , |
| Half-life (t₁/₂) | Not explicitly stated in available sources | ~105 hours (without enzyme inducers) | , |
| Metabolism | Limited metabolism | Extensively metabolized, primarily by CYP3A4 | , |
Table 3: Clinical Efficacy (Adjunctive Therapy for Partial-Onset Seizures)
| Parameter | This compound (BGG492) | Perampanel (Fycompa®) | References |
| Median % Reduction in Seizure Frequency | Data from specific trials needed for direct comparison | 23.3% - 34.5% (vs. 9.7% - 21.0% for placebo) | |
| 50% Responder Rate | Data from specific trials needed for direct comparison | 28.5% - 37.6% (vs. 14.7% - 26.4% for placebo) |
Table 4: Common Adverse Events (Incidence >5% and more frequent than placebo)
| Adverse Event | This compound (BGG492) | Perampanel (Fycompa®) | References |
| Dizziness | Reported | Yes (up to 46.8%) | , |
| Somnolence | Reported | Yes (up to 24.3%) | , |
| Headache | Reported | Yes (up to 13.8%) | , |
| Fatigue | Not prominently reported | Yes | |
| Irritability | Not prominently reported | Yes | |
| Nausea | Not prominently reported | Yes | |
| Falls | Not prominently reported | Yes | |
| Aggression | Not prominently reported | Yes (dose-related) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AMPA receptor antagonists. Below are representative protocols for key in vitro experiments.
Radioligand Binding Assay for Competitive vs. Non-Competitive Antagonists
This assay determines the binding affinity (Ki) of test compounds to the AMPA receptor.
Objective: To differentiate between competitive and non-competitive antagonists and quantify their binding affinities.
Materials:
-
Membrane Preparation: Synaptic membranes from rodent cortex or hippocampus, or cell lines stably expressing AMPA receptors (e.g., HEK293 cells).
-
Radioligand: [³H]AMPA (for competitive assays) or a suitable radiolabeled non-competitive antagonist.
-
Non-specific Binding Control: A high concentration of a known AMPA receptor agonist (e.g., L-glutamate) or antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and a non-competitive antagonist (e.g., perampanel) at various concentrations.
-
Instrumentation: Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or control.
-
Equilibrium: Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
For a competitive antagonist (this compound), an increase in the concentration of the unlabeled competitor will displace the radioligand, resulting in a sigmoidal competition curve. The IC₅₀ (concentration of the compound that inhibits 50% of specific binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.
-
For a non-competitive antagonist (perampanel), if a radiolabeled agonist is used, the non-competitive antagonist may not displace it. To assess the binding of a non-competitive antagonist, a radiolabeled version of the non-competitive antagonist itself would be ideal in a homologous competition assay.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the effect of antagonists on AMPA receptor-mediated currents in live cells.
Objective: To characterize the functional inhibition of AMPA receptors by this compound and a non-competitive antagonist.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing AMPA receptors.
-
Recording Pipettes: Borosilicate glass pipettes filled with an internal solution (e.g., containing CsF or CsCl to block K⁺ currents).
-
External Solution: Artificial cerebrospinal fluid (aCSF) containing an AMPA receptor agonist (e.g., glutamate or AMPA).
-
Test Compounds: this compound and a non-competitive antagonist dissolved in aCSF.
-
Instrumentation: Patch-clamp amplifier, micromanipulator, and data acquisition system.
Protocol:
-
Cell Patching: Form a high-resistance (>1 GΩ) seal between the recording pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) to record inward currents.
-
Baseline Recording: Perfuse the cell with aCSF containing the AMPA receptor agonist to evoke a stable baseline current.
-
Compound Application: Apply increasing concentrations of the test compound (this compound or the non-competitive antagonist) in the presence of the agonist.
-
Data Recording: Record the changes in the amplitude of the agonist-evoked current at each concentration of the antagonist.
-
Data Analysis:
-
Plot the percentage of inhibition of the current amplitude against the log concentration of the antagonist.
-
Fit the data with a concentration-response curve to determine the IC₅₀ value.
-
To distinguish between competitive and non-competitive antagonism, perform the experiment with different concentrations of the agonist. For a competitive antagonist, the IC₅₀ will increase with increasing agonist concentration. For a non-competitive antagonist, the IC₅₀ will remain relatively unchanged, but the maximal response will be suppressed.
-
Signaling Pathways
AMPA receptor activation triggers downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. Dysregulation of these pathways is implicated in epilepsy. Antagonism of AMPA receptors by compounds like this compound and perampanel can modulate these pathways to reduce neuronal hyperexcitability.
Conclusion
This compound and non-competitive AMPA antagonists like perampanel represent two distinct approaches to modulating glutamatergic neurotransmission. While both have demonstrated efficacy in preclinical and clinical settings for conditions such as epilepsy, their different mechanisms of action result in unique pharmacological profiles. The choice between a competitive and a non-competitive antagonist for therapeutic development may depend on the specific desired properties, such as the influence of endogenous glutamate levels on drug efficacy and the potential for different side effect profiles. The data and experimental protocols presented in this guide are intended to provide a foundational resource for researchers to further investigate and compare these promising classes of neurological drugs.
References
A Comparative Guide to the Anticonvulsant Properties of Selurampanel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of selurampanel, an investigational α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, with two established antiepileptic drugs (AEDs): perampanel (B3395873), another AMPA receptor antagonist, and levetiracetam (B1674943), which has a distinct mechanism of action. The information presented is based on available preclinical and clinical data to assist in the evaluation of this compound's therapeutic potential.
Mechanism of Action: A Tale of Two Targets
This compound and perampanel both target the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system.[1] By blocking this receptor, they reduce the excessive neuronal excitation that can lead to seizures. This compound is a competitive antagonist, meaning it directly competes with the neurotransmitter glutamate (B1630785) to bind to the receptor.[1] In contrast, perampanel is a non-competitive antagonist, binding to a different site on the receptor to prevent its activation.[2]
Levetiracetam, on the other hand, is believed to exert its anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[3][4] This unique mechanism of action sets it apart from many other AEDs.
Preclinical Efficacy: Head-to-Head in Animal Models
Preclinical studies in rodent models of epilepsy provide the first indication of an investigational drug's potential anticonvulsant activity. The following tables summarize the available efficacy data for this compound, perampanel, and levetiracetam in three commonly used models: the maximal electroshock seizure (MES) test, the audiogenic seizure model, and the amygdala kindling model.
Table 1: Preclinical Efficacy in the Maximal Electroshock (MES) Seizure Model
| Drug | Species | Route of Administration | ED50 (mg/kg) | Citation(s) |
| This compound | Mouse | Oral | 6 | |
| Perampanel | Mouse | Oral | 1.6 | |
| Levetiracetam | Mouse | Intraperitoneal | Inactive (up to 540 mg/kg) |
ED50: The dose of a drug that is effective in 50% of the tested population.
Table 2: Preclinical Efficacy in the Audiogenic Seizure Model
| Drug | Species | Route of Administration | ED50 (mg/kg) | Citation(s) |
| This compound | DBA/2 Mouse | Oral | Efficacious (specific ED50 not available) | |
| Perampanel | DBA/2 Mouse | Oral | 0.47 | |
| Levetiracetam | Audiogenic Susceptible Mice | Intraperitoneal | Efficacious (dose-dependent decrease in seizure severity) |
Table 3: Preclinical Efficacy in the Amygdala Kindling Model
| Drug | Species | Route of Administration | Efficacy | Citation(s) |
| This compound | Rat | Oral | Efficacious | |
| Perampanel | Rat | Intraperitoneal | Reduced seizure severity and duration | |
| Levetiracetam | Rat | Intraperitoneal | Reduced seizure intensity and duration |
Clinical Efficacy: Performance in Partial-Onset Seizures
The ultimate test of an anticonvulsant's properties lies in its performance in clinical trials. The following table compares the efficacy of this compound, perampanel, and levetiracetam as adjunctive therapy in patients with refractory partial-onset seizures.
Table 4: Clinical Efficacy in Adjunctive Therapy for Partial-Onset Seizures
| Drug | Study Phase | Dose(s) | Median Percent Reduction in Seizure Frequency (vs. Placebo) | ≥50% Responder Rate | Citation(s) |
| This compound | II | 150 mg TID | 37.32% (higher than placebo, but not statistically significant) | 46.0% (Maintenance Weeks 5-13) | |
| Perampanel | III | 8 mg/day | 26.3% - 30.8% | 33.3% - 37.6% | |
| 12 mg/day | 17.6% - 34.5% | 33.9% - 36.1% | |||
| Levetiracetam | Pivotal Trials (Pooled) | 1000 mg/day | 26.1% - 17.1% | 37.1% - 20.8% | |
| 3000 mg/day | 30.1% - 23.0% | 39.6% - 39.4% |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1. Simplified signaling pathway of AMPA receptor antagonists.
Figure 2. Experimental workflow for the Maximal Electroshock (MES) seizure model.
Figure 3. Logical workflow for a typical adjunctive therapy clinical trial.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures. This model is considered predictive of efficacy against generalized tonic-clonic seizures.
Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
Procedure:
-
Animals are handled and weighed prior to the experiment.
-
The test compound (this compound, comparator) or vehicle is administered via the appropriate route (e.g., oral gavage).
-
At the time of peak effect of the drug, a drop of saline or local anesthetic is applied to the animal's corneas.
-
Corneal electrodes are applied, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the percentage of animals in each treatment group protected from the tonic hindlimb extension. The ED50 is then calculated.
Audiogenic Seizure Model in DBA/2 Mice
Objective: To evaluate the efficacy of a compound against reflex seizures induced by a sensory stimulus (sound). The DBA/2 mouse strain is genetically susceptible to sound-induced seizures.
Animals: Male or female DBA/2 mice, typically between 21 and 28 days of age when susceptibility is maximal.
Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a specific frequency and decibel level).
Procedure:
-
Mice are handled and weighed.
-
The test compound or vehicle is administered.
-
At the time of peak drug effect, the mouse is placed individually into the sound-proof chamber.
-
A high-intensity acoustic stimulus (e.g., 110-120 dB) is presented for a fixed duration (e.g., 60 seconds).
-
The behavioral response of the mouse is observed and scored for different seizure phases: wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
The primary endpoint is the prevention of the different seizure phases or a reduction in the overall seizure severity score. The ED50 can be calculated based on the protection from a specific seizure component (e.g., tonic extension).
Amygdala Kindling Model
Objective: To model the development of epilepsy (epileptogenesis) and to test the efficacy of compounds against focal seizures that can secondarily generalize.
Animals: Typically adult male rats (e.g., Wistar or Sprague-Dawley).
Procedure:
-
Surgery: Under anesthesia, a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Kindling Development: A sub-threshold electrical stimulus is delivered to the amygdala once or twice daily. Initially, this stimulus elicits a brief afterdischarge (epileptiform activity recorded on an EEG) with no behavioral seizure.
-
With repeated stimulation, the afterdischarge duration increases, and behavioral seizures emerge and progressively increase in severity, typically following the Racine scale (from facial clonus to bilateral forelimb clonus and rearing, and finally to generalized tonic-clonic seizures).
-
Drug Testing: Once animals are fully kindled (i.e., reliably exhibit a stage 4 or 5 seizure), the anticonvulsant effects of a test compound can be assessed. The drug or vehicle is administered before a stimulation, and its effect on seizure severity, afterdischarge duration, and seizure duration is measured.
-
The primary endpoint is a significant reduction in seizure severity or duration compared to the vehicle control.
References
- 1. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benefit of combination therapy in epilepsy: a review of the preclinical evidence with levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levetiracetam: The Profile of a Novel Anticonvulsant Drug—Part I: Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selurampanel and Other Quinazolinedione Derivatives as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Experimental Data of Selurampanel against a Structurally Related Quinazolinedione Derivative.
This compound (BGG492) is a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist that has been investigated for the treatment of epilepsy and migraine.[1][2] It belongs to the quinazolinedione sulfonamide class of compounds, a group known for its diverse pharmacological activities, including anticonvulsant properties. This guide provides a comparative overview of this compound against another potent quinazolinedione derivative, referred to herein as Compound 29, based on available preclinical data.
Performance Snapshot: this compound vs. Compound 29
To facilitate a direct comparison, the following table summarizes the key performance metrics of this compound and Compound 29, a structurally related 6-amino quinazolinedione sulfonamide derivative.
| Parameter | This compound (BGG492) | Compound 29 |
| Target | Competitive AMPA/Kainate Receptor Antagonist | Competitive AMPA Receptor Antagonist |
| In Vitro Potency (IC50) | 0.19 µM (rat AMPA receptors)[2] | Not explicitly reported, but described as having nanomolar receptor affinity[3] |
| In Vivo Efficacy (ED50) | Orally active with demonstrated efficacy in the Maximal Electroshock Seizure (MES) model in rodents.[4] A specific ED50 value in the MES test is not publicly available in the reviewed literature. | 5.5 mg/kg (oral administration) in a mouse model of anticonvulsant activity (audiogenic seizures in DBA/2 mice) |
| Mechanism of Action | Competitive antagonist at the glutamate (B1630785) binding site on AMPA and kainate receptors. | Competitive antagonist at the AMPA receptor. |
| Chemical Class | Quinazolinedione Sulfonamide | 6-Amino Quinazolinedione Sulfonamide |
In-Depth Analysis
This compound exhibits potent antagonism of AMPA receptors with an IC50 value of 0.19 µM in rats. Preclinical studies have confirmed its anticonvulsant effects in various rodent models, including the maximal electroshock (MES) and audiogenic seizure models. While its efficacy in these models is established, specific ED50 values for direct comparison are not consistently reported in the public domain.
Compound 29, a 6-amino quinazolinedione sulfonamide derivative, also demonstrates significant potential as an AMPA receptor antagonist. In a mouse model of audiogenic seizures, a test for anticonvulsant activity, Compound 29 showed a low ED50 of 5.5 mg/kg after oral administration, indicating high in vivo potency. Although a direct head-to-head study is not available, the data suggests that both this compound and other quinazolinedione derivatives like Compound 29 are potent anticonvulsants acting through AMPA receptor antagonism. The nanomolar affinity of Compound 28, a closely related analog from the same study, further supports the high potency of this chemical series.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
References
- 1. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinedione sulfonamides: a novel class of competitive AMPA receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Selurampanel and Perampanel: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of two AMPA receptor antagonists, selurampanel and perampanel (B3395873). The information is compiled from preclinical and clinical studies to aid in understanding their absorption, distribution, metabolism, and excretion (ADME) properties.
Executive Summary
This compound and perampanel are both antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key target in the treatment of epilepsy. While they share a common mechanism of action, their pharmacokinetic properties exhibit notable differences. Perampanel, a non-competitive antagonist, is characterized by rapid absorption and a remarkably long elimination half-life. In contrast, this compound, a competitive antagonist, appears to have a shorter time to peak concentration. This guide presents a comprehensive, data-driven comparison of these two compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and perampanel based on available human clinical trial data.
| Pharmacokinetic Parameter | This compound (BGG492) | Perampanel (Fycompa) |
| Mechanism of Action | Competitive AMPA/kainate receptor antagonist[1][2] | Non-competitive AMPA receptor antagonist[3][4] |
| Absorption | ||
| Time to Peak (Tmax) | ~1-2 hours[5] | ~0.5-2.5 hours |
| Bioavailability | Good oral bioavailability | ~100% |
| Distribution | ||
| Protein Binding | 75-88% | 95-96% (primarily to albumin and α1-acid glycoprotein) |
| Volume of Distribution (Vd) | Data not available in humans | ~1.1 L/kg |
| Metabolism | ||
| Primary Pathway | Limited metabolism | Extensive oxidation via CYP3A4/5, followed by glucuronidation |
| Excretion | ||
| Elimination Half-life (t½) | Data not available in humans (preclinical in mice: 3.3 hours) | ~105 hours (in the absence of enzyme-inducing AEDs) |
| Clearance (CL) | Data not available in humans (preclinical in mice: 5.4 mL/min/kg) | ~0.668 L/h (in adults not taking enzyme-inducing AEDs) |
| Route of Elimination | Data not available in humans | ~70% in feces, ~30% in urine |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from various clinical trials. The methodologies employed in these studies are crucial for interpreting the data.
Perampanel Pharmacokinetic Studies
-
Single- and Multiple-Dose Studies in Healthy Volunteers: These studies typically involve the administration of a single oral dose or multiple daily doses of perampanel to healthy subjects. Blood samples are collected at predefined time points to determine the plasma concentration of the drug. Non-compartmental analysis is then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. For instance, one such Phase I study utilized a randomized, double-blind, placebo-controlled, sequential, ascending single-dose design. Another study in healthy Chinese adults was a single-center, open-label, parallel-group study involving single and multiple doses.
-
Population Pharmacokinetic (PopPK) Analysis: Data from Phase II and III clinical trials in patients with epilepsy are pooled to develop population pharmacokinetic models. These models help to identify sources of variability in drug exposure and to understand the relationship between dose, plasma concentration, and clinical response. A typical PopPK analysis for perampanel involves a one-compartment disposition model with first-order absorption and elimination, using nonlinear mixed-effect modeling software like NONMEM. Blood samples are collected at various time points during the trials, and plasma concentrations are measured using validated methods such as high-performance liquid chromatography (HPLC).
This compound Pharmacokinetic Studies
-
Phase II Proof-of-Concept Study: A multicenter, single-blind, within-subject, placebo-controlled study was conducted in patients with photosensitive epilepsy. In this study, single oral doses of this compound were administered, and the pharmacokinetic profile was determined alongside the assessment of its effect on the photoparoxysmal response. Blood samples were collected to determine the pharmacokinetic profile of the drug.
Visualizing Pharmacokinetic Pathways and Workflows
To better understand the processes involved in determining and comparing the pharmacokinetics of these drugs, the following diagrams have been generated.
Figure 1. Diagram illustrating the distinct mechanisms of action of this compound and perampanel at the AMPA receptor.
Figure 2. A generalized workflow illustrating the key stages of a clinical pharmacokinetic study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent suppression of human photoparoxysmal response with the competitive AMPA/kainate receptor antagonist BGG492: Clear PK/PD relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Selurampanel Versus Other AMPA Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system, has emerged as a key target for the development of novel antiepileptic drugs (AEDs). This guide provides a comparative analysis of the therapeutic index of selurampanel (BGG492), a competitive AMPA receptor antagonist, against other notable AMPA antagonists: perampanel, talampanel (B1681217), and GYKI 52466. By examining preclinical efficacy and toxicity data, this document aims to offer a valuable resource for researchers and drug development professionals in the field of epilepsy treatment.
Mechanism of Action: Targeting Excitatory Neurotransmission
AMPA receptor antagonists exert their anticonvulsant effects by blocking the action of glutamate (B1630785), the primary excitatory neurotransmitter in the brain. By inhibiting the activation of AMPA receptors, these compounds reduce excessive neuronal excitation that can lead to seizures.[1][2] this compound is a competitive antagonist, meaning it directly competes with glutamate for the same binding site on the receptor.[3][4][5] In contrast, perampanel, talampanel, and GYKI 52466 are non-competitive antagonists, binding to a different site on the receptor to prevent its activation.
Preclinical Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the effective dose. A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs. The following table summarizes the available preclinical data for this compound and other AMPA antagonists in common rodent models of epilepsy and neurotoxicity.
| Compound | Seizure Model | Effective Dose (ED50) (mg/kg) | Neurotoxicity Model | Toxic Dose (TD50) (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | MES (mice) | ~7 | Rotarod (mice) | Not Available | Not Calculable |
| Perampanel | MES (mice) | 1.6 | Rotarod (mice) | 1.8 | 1.1 |
| Audiogenic (mice) | 0.47 | Rotarod (mice) | 1.8 | 3.8 | |
| PTZ (mice) | 0.94 | Rotarod (mice) | 1.8 | 1.9 | |
| Talampanel | Hypoxic Seizures (rat pups) | 0.57 (acute seizure suppression) | Not Available | Not Available | Not Calculable |
| GYKI 52466 | MES (mice) | 10-20 | Motor Impairment (mice) | Similar to effective dose | ~1 |
Note: The therapeutic index is a critical parameter in drug development, and its value can vary depending on the specific experimental models and conditions used. The data presented here are derived from various preclinical studies and should be interpreted within that context. A direct head-to-head comparison in the same study would provide the most robust comparative data.
Experimental Protocols
The preclinical evaluation of anticonvulsant drugs relies on standardized animal models of seizures and neurotoxicity. The following table details the methodologies for the key experiments cited in this guide.
| Experiment | Objective | Animal Model | Procedure | Endpoint |
| Maximal Electroshock (MES) Seizure Test | To evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures. | Mice or Rats | An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure. | Abolition of the tonic hindlimb extension component of the seizure. |
| Pentylenetetrazol (PTZ) Seizure Test | To assess a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures. | Mice or Rats | A subconvulsive dose of the chemoconvulsant pentylenetetrazol (e.g., 85 mg/kg subcutaneously in mice) is administered. | Absence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period. |
| Rotarod Test | To evaluate a compound's potential for motor impairment and neurotoxicity. | Mice or Rats | Animals are placed on a rotating rod (e.g., at a constant speed of 6 rpm or with accelerating speed). | The latency to fall from the rotating rod is measured. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for the evaluation of anticonvulsant drug candidates.
References
- 1. Efficacy and safety of single- and repeated-selurampanel dosing for 2 weeks in patients with chronic subjective tinnitus: Results of a randomized, double-blind, placebo-controlled, cross-over, proof-of-concept phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BGG492 (this compound), an AMPA/kainate receptor antagonist drug for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGG492 as an adjunctive treatment in patients with partial-onset seizures: A 12-week, randomized, double-blind, placebo-controlled, phase II dose-titration study with an open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Selurampanel: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Selurampanel (BGG492), ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like this compound is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Step-by-Step Disposal Procedure
The primary step in determining the correct disposal pathway for this compound is to ascertain its classification as a hazardous or non-hazardous waste according to the Resource Conservation and Recovery Act (RCRA).
Step 1: Hazardous Waste Determination
Before disposal, laboratory personnel must determine if this compound is classified as a RCRA hazardous waste. This determination can be made by:
-
Consulting the Safety Data Sheet (SDS): The manufacturer's SDS is the primary source of information regarding the chemical's properties and potential hazards. It will often provide guidance on disposal.
-
Checking RCRA Lists: Determine if this compound or its sole active ingredient is listed as a "P-listed" (acutely hazardous) or "U-listed" (toxic) waste under 40 CFR § 261.33.[1][2][3][4][5]
-
Evaluating Hazardous Characteristics: Assess if the waste exhibits any of the four characteristics of hazardous waste as defined by the EPA:
-
Ignitability: Flashpoint < 140°F (<60°C).
-
Corrosivity: pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Contains contaminants at concentrations equal to or greater than those listed in 40 CFR § 261.24.
-
Step 2: Segregation of Waste
Proper segregation of pharmaceutical waste is crucial to prevent contamination and ensure correct disposal.
-
Hazardous Waste: If this compound is determined to be a RCRA hazardous waste, it must be segregated into a clearly labeled, leak-proof hazardous waste container. These containers are often black.
-
Non-Hazardous Waste: If this compound is not a RCRA hazardous waste, it should be disposed of as a non-RCRA pharmaceutical waste. This waste stream should also be segregated into designated containers, which are often blue or white and marked "for incineration".
-
Do not mix this compound waste with other waste streams like regular trash, sharps, or biohazardous waste.
Step 3: Container Management and Labeling
-
Leave chemicals in their original containers whenever possible.
-
Ensure all waste containers are tightly closed and properly labeled with the contents and the date of disposal.
-
Store waste containers in a secure area, inaccessible to unauthorized individuals, until they are collected for disposal.
Step 4: Final Disposal
The recommended final disposal method for both RCRA hazardous and non-RCRA pharmaceutical waste is incineration.
-
Hazardous Waste: Must be disposed of through a licensed hazardous waste transporter to a permitted hazardous waste incinerator. A hazardous waste manifest will be required to track the waste from generation to final disposal.
-
Non-Hazardous Waste: Should be sent to a permitted medical waste or solid waste incinerator. Landfilling of non-hazardous pharmaceutical waste is discouraged to prevent environmental contamination.
-
Flushing: Do not dispose of this compound down the drain. The EPA prohibits the sewering of hazardous waste pharmaceuticals.
Key Disposal Considerations for this compound
| Consideration | Recommendation | Rationale |
| RCRA Status | Determine if this compound is a P/U-listed waste or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. | Dictates the specific regulatory requirements for disposal. |
| Segregation | Segregate this compound waste from all other waste streams. | Prevents cross-contamination and ensures proper handling and disposal. |
| Labeling | Clearly label waste containers with "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste for Incineration" as appropriate. | Ensures clear communication and compliant handling by waste management personnel. |
| Final Disposal | Incineration through a licensed waste management vendor. | The environmentally preferred method for destroying active pharmaceutical ingredients. |
| Documentation | Maintain records of hazardous waste determinations and disposal manifests. | Ensures regulatory compliance and provides a paper trail for waste management. |
This compound Disposal Workflow
Caption: this compound Disposal Decision Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
